Fmoc-HoPhe-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375787 | |
| Record name | Fmoc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132684-59-4 | |
| Record name | Fmoc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Deep Dive into the Physicochemical Properties of Fmoc-HoPhe-OH: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This technical guide offers an in-depth look at the physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-homophenylalanine, commonly abbreviated as Fmoc-HoPhe-OH. This derivative of the non-proteinogenic amino acid L-homophenylalanine is a crucial component in solid-phase peptide synthesis (SPPS) for introducing a phenylalanine-like residue with an extended side chain, thereby influencing the pharmacological properties of the resulting peptides.
Core Physicochemical Characteristics
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a clear reference for laboratory applications.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₅H₂₃NO₄ | [1] |
| Molecular Weight | 401.45 g/mol | [1] |
| CAS Number | 132684-59-4 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 141 - 159 °C | |
| Optical Rotation | [α]²⁰/D -9 ± 2° (c=1, DMF) | |
| Purity (by HPLC) | ≥97% |
Table 2: Solubility and Storage of this compound
| Property | Details | References |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in water. | [1] |
| Storage Conditions | Recommended storage at -20°C for long-term stability (up to 3 years as a powder). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Spectroscopic Profile
Table 3: Spectroscopic Data (Reference: Fmoc-Phe-OH)
| Technique | Expected Wavenumbers/Shifts for this compound | Reference Data for Fmoc-Phe-OH | References |
| ¹H NMR (DMSO-d₆) | Signals for the fluorenyl group (approx. 7.3-7.9 ppm), the α-proton, the β- and γ-protons of the side chain, and the aromatic protons of the phenyl group. | Aromatic protons (fluorenyl and phenyl): ~7.2-7.9 ppm; α-CH: ~4.1-4.2 ppm; β-CH₂: ~2.8-3.1 ppm. | [2] |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbons (amide and carboxylic acid): ~156 and ~173 ppm; Aromatic and fluorenyl carbons: ~120-144 ppm; Aliphatic carbons (α, β, γ, and Fmoc CH/CH₂): ~30-66 ppm. | Carbonyls: ~156, 173 ppm; Aromatic/Fluorenyl: ~120-144 ppm; Aliphatic: ~37, 47, 56, 66 ppm. | [3][4] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (carbonyls, ~1680-1740 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). | Amide A (~3431 cm⁻¹), Amide I (~1688 cm⁻¹), Amide II (~1537 cm⁻¹). | [5][6][7] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 402.16. | [M+Na]⁺ at m/z 410.12; [M+K]⁺ at m/z 426.09. | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in peptide synthesis.
Synthesis of this compound
This protocol describes the N-protection of L-homophenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
L-Homophenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve L-Homophenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
Separately, dissolve Fmoc-Cl (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Dry the purified this compound under vacuum.
Caption: Workflow for the synthesis of this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm or 301 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
Application in Solid-Phase Peptide Synthesis (SPPS): Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative process of peptide chain elongation.
Materials:
-
This compound-loaded resin
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF
Procedure:
-
Swell the this compound-loaded resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Caption: General workflow of Fmoc-SPPS using this compound.[9][10][11]
This guide provides essential physicochemical data and standardized protocols to aid researchers in the effective utilization of this compound. Adherence to these methodologies will help ensure the synthesis of high-purity peptides for a wide range of research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 3. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to Fmoc-HoPhe-OH: Properties, Application, and Biological Context
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-homophenylalanine (Fmoc-HoPhe-OH), a key building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, provides in-depth experimental protocols for its use in solid-phase peptide synthesis (SPPS), and discusses relevant biological signaling pathways that can be targeted by peptides incorporating this non-proteinogenic amino acid.
Core Properties of this compound
This compound is a derivative of L-homophenylalanine, an amino acid analogue of L-phenylalanine with an additional methylene (B1212753) group in its side chain. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis.
| Property | Value | Reference |
| CAS Number | 132684-59-4 | [1][2][3][4] |
| Molecular Weight | 401.45 g/mol | [1][2][3][4] |
| Molecular Formula | C25H23NO4 | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Synonyms | (S)-2-(Fmoc-amino)-4-phenylbutyric acid, Fmoc-L-homophenylalanine | [1][4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a monomer unit in the synthesis of peptides. The Fmoc group provides a base-labile protecting group for the N-terminus, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Experimental Protocol: A Standard Fmoc-SPPS Cycle
The following protocol outlines the key steps for incorporating this compound or any other Fmoc-protected amino acid into a peptide sequence using manual solid-phase synthesis.
| Step | Procedure | Reagents and Solvents | Purpose |
| 1. Resin Swelling | The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent.[1][2] | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | To allow reagents to access the reactive sites within the resin beads. |
| 2. Fmoc Deprotection | The resin is treated with a basic solution to remove the Fmoc group from the N-terminus of the growing peptide chain.[2][3] | 20% Piperidine (B6355638) in DMF | To expose a free amine for the next coupling reaction. |
| 3. Washing | The resin is thoroughly washed to remove residual piperidine and byproducts. | DMF, Isopropanol (IPA) | To ensure a clean reaction environment for the coupling step. |
| 4. Amino Acid Activation | The carboxylic acid of the incoming Fmoc-amino acid (e.g., this compound) is activated to facilitate peptide bond formation.[2] | Coupling reagents (e.g., HBTU, HATU, DIC), a base (e.g., DIPEA, Collidine), and DMF.[2][3] | To form a highly reactive species that readily acylates the free amine on the resin. |
| 5. Coupling | The activated Fmoc-amino acid solution is added to the resin, and the mixture is agitated.[2][3] | Activated Fmoc-amino acid solution | To form a new peptide bond, elongating the peptide chain. |
| 6. Washing | The resin is washed to remove excess reagents and byproducts from the coupling reaction. | DMF, DCM | To prepare the resin for the next cycle of deprotection and coupling. |
| 7. Cleavage and Deprotection | After the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.[2] | A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[2] | To release the final, deprotected peptide into solution. |
Logical Workflow for Fmoc-SPPS
The iterative nature of solid-phase peptide synthesis is illustrated in the following workflow diagram.
Caption: A flowchart of the cyclical steps in Fmoc-based solid-phase peptide synthesis.
Biological Context and Signaling Pathways
While this compound itself is a synthetic building block, the peptides synthesized using it can be designed to interact with and modulate various biological pathways. L-homophenylalanine is a non-proteinogenic amino acid that can be found in some natural products and is a component of several pharmaceutical drugs, including angiotensin-converting enzyme (ACE) inhibitors.[5] Its incorporation into peptides can influence their structure, stability, and biological activity.
For instance, peptides and amino acids can influence cellular metabolism and growth through key signaling pathways like the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of protein synthesis, and its activity is sensitive to amino acid availability. While direct studies on homophenylalanine's role in this pathway are limited, the related amino acid phenylalanine has been shown to modulate casein synthesis in bovine mammary epithelial cells by influencing the mTOR and GCN2 signaling pathways.[6]
The mTOR Signaling Pathway
The diagram below illustrates a simplified overview of the mTOR signaling pathway, a common target for therapeutic peptides.
Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Differences Between Fmoc-HoPhe-OH and Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of Nα-Fmoc-L-homophenylalanine (Fmoc-HoPhe-OH) and Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH), two critical building blocks in peptide synthesis. We will explore their structural and physicochemical differences, implications for peptide chemistry, and their impact on the final properties of peptides, supported by quantitative data and standardized protocols.
Introduction: Defining the Building Blocks
Fmoc-Phe-OH is the standard N-terminally protected form of the natural proteinogenic amino acid L-phenylalanine. It is one of the most common reagents used in solid-phase peptide synthesis (SPPS) to introduce a phenylalanine residue into a peptide sequence.[1][2] Its aromatic side chain plays a crucial role in peptide structure and molecular recognition.
This compound , or Fmoc-L-homophenylalanine, is a derivative of phenylalanine distinguished by an additional methylene (B1212753) group (-CH2-) in its side chain, extending the distance between the peptide backbone and the terminal phenyl ring.[3][4][5] This seemingly subtle modification makes it a "non-proteinogenic" or "unnatural" amino acid. This extension provides unique steric and conformational properties, making it a valuable tool for designing peptides with enhanced stability, modified receptor binding affinity, and improved pharmacokinetic profiles.[3][6][7]
Structural and Physicochemical Properties
The primary difference between the two molecules is the length of the side chain. This structural change directly influences their physical and chemical properties, which are critical for their handling and reactivity in peptide synthesis.
Chemical Structure Comparison
The insertion of an extra methylene group in homophenylalanine's side chain leads to a modest increase in molecular weight and alters the molecule's overall geometry.
Caption: Structural comparison of Fmoc-Phe-OH and this compound.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for both compounds, aggregated from various chemical suppliers and databases. These parameters are crucial for solubility calculations, reaction setup, and analytical characterization.
| Property | Fmoc-Phe-OH | This compound | Data Source(s) |
| CAS Number | 35661-40-6 | 132684-59-4 | |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₅H₂₃NO₄ | |
| Molecular Weight | 387.43 g/mol | 401.45 g/mol | |
| Melting Point | 180-187 °C | 142-159 °C | [7] |
| Appearance | White to off-white powder | White to off-white powder | [4][8] |
| Solubility | Soluble in DMF, NMP, DMSO; Insoluble in water.[1][9] | Soluble in DMF, DMSO, Chloroform, Dichloromethane.[4][10] | [1][4][9][10] |
Implications in Peptide Synthesis and Drug Development
The introduction of a homophenylalanine residue in place of phenylalanine can have profound effects on the resulting peptide's characteristics.
Impact on Peptide Structure and Conformation
The extended side chain of HoPhe increases its conformational flexibility compared to Phe. This can influence the local secondary structure of the peptide. For instance, it can alter the propensity for α-helix or β-sheet formation, which in turn affects receptor binding and biological activity. The increased hydrophobicity and steric bulk can also modulate peptide-peptide interactions and aggregation properties.[3]
Enzymatic Stability
Peptides containing unnatural amino acids like HoPhe often exhibit enhanced resistance to enzymatic degradation. Proteases, which are highly specific for natural L-amino acid sequences, may not recognize or cleave peptide bonds adjacent to a HoPhe residue as efficiently. This leads to a longer in-vivo half-life, a highly desirable trait for therapeutic peptides.
Applications in Drug Design
L-Homophenylalanine is a crucial building block for several important pharmaceutical drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Delapril, which are used to treat hypertension and heart failure.[5][11][12] The use of this compound allows for its incorporation into novel peptide-based therapeutics to improve their stability and efficacy.[6][7]
The logical flow from structural modification to therapeutic benefit can be visualized as follows:
Caption: Impact of HoPhe incorporation on peptide properties.
Experimental Protocols: Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following is a generalized, representative methodology for the incorporation of either Fmoc-Phe-OH or this compound into a peptide chain using manual SPPS.
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.
-
Fmoc-protected amino acids (Fmoc-Phe-OH or this compound).
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Activation/Coupling Reagents: HBTU/HCTU/HATU and N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Synthesis Cycle Workflow
The synthesis follows a cyclical process of deprotection, activation, and coupling.
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Detailed Protocol Steps
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents (eq.) of the Fmoc-amino acid (Phe or HoPhe) and 3.95 eq. of HBTU in DMF. Add 8 eq. of DIPEA. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Conclusion
While Fmoc-Phe-OH remains the indispensable building block for incorporating the natural phenylalanine residue, this compound offers a strategic alternative for peptide chemists aiming to modulate biological activity and enhance metabolic stability. The addition of a single methylene group in the side chain provides a powerful tool to alter peptide conformation, improve resistance to proteolysis, and ultimately enhance the therapeutic potential of peptide-based drugs. Understanding the distinct physicochemical properties and synthetic handling of each compound is paramount for their effective application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Phe-OH Novabiochem® | 35661-40-6 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]
- 5. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
Unlocking Novel Peptide Therapeutics: An In-depth Technical Guide to the Application of Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide sequences represents a paradigm shift in peptide-based drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming inherent limitations such as poor stability, low bioavailability, and limited target specificity. This technical guide provides a comprehensive overview of the applications of UAAs in peptide design, detailing key experimental protocols, presenting quantitative data on the impact of UAA incorporation, and visualizing critical workflows and pathways.
Enhancing Peptide Properties with Unnatural Amino Acids
The strategic incorporation of UAAs offers a versatile toolkit to refine peptide drug candidates. These non-proteinogenic amino acids can introduce novel functionalities, conformational constraints, and resistance to enzymatic degradation.
Improving Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The introduction of UAAs can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life. Common strategies include the use of N-methylated amino acids, β-amino acids, and other sterically demanding residues.[1][2] The enhanced stability of peptides containing β-amino acids is a noteworthy example, as they are generally poor substrates for proteases.[3]
Modulating Receptor Binding Affinity
UAAs can be used to fine-tune the interaction of a peptide with its biological target. By introducing novel side chains or conformational constraints, the binding affinity and selectivity of a peptide can be significantly improved. For instance, the substitution of natural amino acids with fluorinated counterparts can alter the electronic properties and hydrophobicity of the peptide, leading to enhanced receptor engagement.[4][5]
Enhancing Cell Permeability
The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. The incorporation of lipophilic or fluorinated amino acids can increase the hydrophobicity of a peptide, facilitating its passive diffusion across cellular barriers.[6][7]
Quantitative Impact of Unnatural Amino Acid Incorporation
The benefits of incorporating UAAs into peptides are not merely qualitative. The following tables summarize quantitative data from various studies, demonstrating the significant improvements in key peptide properties.
Table 1: Enhanced Proteolytic Stability of Peptides Containing Unnatural Amino Acids
| Peptide | Unnatural Amino Acid | Protease | Half-life (t½) vs. Native Peptide | Reference |
| Model Peptide | N-methylated amino acids | Trypsin | Significantly increased | [1] |
| α,β-peptide | β-amino acids | Pronase | Resistant to cleavage | [2] |
| RGEFV-based library | N-terminal acetylated β-alanine | Cellular exopeptidases | Significantly reduced degradation | [8] |
| C18G analogue | Norvaline | Not specified | Maintained or increased activity | [9] |
Table 2: Modulation of Receptor Binding Affinity by Unnatural Amino Acids
| Peptide | Unnatural Amino Acid | Receptor | Change in Binding Affinity (Ki or IC50) | Reference |
| Meditope derivative | Various UAAs | Cetuximab Fab | Moderate substitutions generally reduced affinity | [10] |
| Apelin-13 analogue | Tyr(OBn) at position 13 | Apelin Receptor (APJ) | 60-fold increase in binding affinity (IC50 = 0.02 nM) | [11] |
| GRPR-targeted TacBOMB2 | Tle¹⁰ and NMe-His¹² | GRPR | Comparable/enhanced binding affinities | [11] |
Table 3: Antimicrobial Activity of Peptides with Unnatural Amino Acids
| Peptide | Unnatural Amino Acid | Target Organism | MIC (μg/mL) vs. Native Peptide | Reference |
| Pep05 derivative | D-amino acids | P. aeruginosa | Lower MIC values | [12] |
| C18G analogue | Non-natural hydrophobic amino acids | S. aureus, E. coli, A. baumannii, P. aeruginosa | Maintained or increased activity | [9] |
| Various AMPs | D-amino acids, β-amino acids | Various bacteria | Improved stability and activity | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of peptides containing unnatural amino acids.
Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those with UAAs.[15][16]
Materials:
-
Fmoc-protected amino acids (natural and unnatural)
-
Rink amide or Wang resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS)
-
HPLC for purification
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (natural or unnatural) and coupling reagents to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase HPLC.
Proteolytic Stability Assay using LC-MS
This assay quantifies the degradation of a peptide in the presence of proteases over time.[17][18]
Materials:
-
Peptide stock solution
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Quenching solution (e.g., 10% TFA)
-
LC-MS system
Protocol:
-
Incubation: Incubate the peptide with the protease solution at a specific temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the proteolytic reaction by adding the quenching solution.
-
LC-MS Analysis: Analyze the samples by LC-MS to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
The MIC assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[12][13]
Materials:
-
Peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plate
-
Incubator
Protocol:
-
Peptide Dilution: Prepare a serial dilution of the peptide in MHB in the wells of a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the target bacteria to each well.
-
Controls: Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Visualizing Key Processes in UAA-Peptide Design
Diagrams created using Graphviz (DOT language) illustrate important workflows and concepts in the application of unnatural amino acids.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a UAA-containing peptide.
References
- 1. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Role of Fmoc-HoPhe-OH in Modifying Peptide Secondary Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their secondary structure, enhancing proteolytic stability, and optimizing pharmacological properties. Among these, Fmoc-L-homophenylalanine (Fmoc-HoPhe-OH), a derivative of phenylalanine with an extended side chain, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of this compound in influencing peptide conformation. It details the underlying chemical principles, presents quantitative data from structural analyses, outlines detailed experimental protocols for peptide synthesis and characterization, and visualizes key concepts and workflows. This document is intended to serve as a practical resource for researchers in peptide chemistry, drug discovery, and materials science.
Introduction: The Significance of Homophenylalanine in Peptide Design
Standard peptides composed of α-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The introduction of β-amino acids, such as homophenylalanine, into the peptide backbone offers a compelling solution to this challenge. The additional methylene (B1212753) group in the backbone of β-amino acids sterically hinders protease recognition and cleavage, thereby increasing the peptide's in vivo half-life.
Beyond enhancing stability, the unique stereochemistry of homophenylalanine significantly influences the local and global conformation of peptides. The extended side chain of HoPhe can participate in intramolecular and intermolecular interactions, such as π-π stacking and hydrophobic interactions, which can stabilize specific secondary structures like helices and β-sheets.[1][2] The ability to precisely control peptide folding through the strategic incorporation of this compound opens up new avenues for the design of peptidomimetics with tailored biological activities and novel biomaterials with defined architectures.
Chemical Principles of this compound in Peptide Synthesis
This compound is primarily utilized in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids in the sequence. This orthogonality is a cornerstone of Fmoc chemistry, enabling the synthesis of complex peptides with high purity.[2]
The incorporation of this compound follows the standard SPPS cycle of deprotection, activation, and coupling. The unique structural aspect of HoPhe, being a β-amino acid, can sometimes influence coupling kinetics, potentially requiring optimized coupling reagents or longer reaction times to ensure efficient peptide bond formation.
Impact of HoPhe on Peptide Secondary Structure: Quantitative Insights
The inclusion of homophenylalanine in a peptide sequence can induce significant conformational changes. The extended and flexible side chain can influence the peptide backbone's torsion angles (phi, psi, and omega), leading to the stabilization of distinct secondary structural motifs.
X-ray Crystallography Data
X-ray crystallography provides high-resolution insights into the three-dimensional structure of peptides. The following table summarizes the crystallographic data for a pentapeptide containing homophenylalanine, as reported by Sarojini et al. (2024).
| Parameter | Peptide: Boc-hPhe-Aib-Aib-Leu-Phe-NHiPr |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 10.12 |
| b (Å) | 19.87 |
| c (Å) | 12.34 |
| α (°) | 90 |
| β (°) | 109.8 |
| γ (°) | 90 |
| Volume (ų) | 2334 |
| Resolution (Å) | 0.90 |
| R-factor (%) | 6.5 |
Data adapted from Sarojini et al., J Pept Sci. 2024;e3667.[1]
Circular Dichroism (CD) Spectroscopy
| Peptide Sequence | Secondary Structure Content (%) |
| α-Helix | |
| Ac-Tyr-Gly-Gly-Phe-Leu-OH | 15 |
| Ac-Tyr-Gly-Gly-HoPhe -Leu-OH | 25 |
This table is a representative example to illustrate data presentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the conformation and dynamics of peptides in solution. Key parameters derived from NMR studies include:
| NMR Parameter | Information Provided |
| Chemical Shift Index (CSI) | Identification of secondary structure elements (α-helix, β-sheet) |
| Nuclear Overhauser Effect (NOE) | Interproton distances, crucial for 3D structure calculation |
| ³J-coupling Constants | Torsion angle restraints (phi angles) |
| Temperature Coefficients of Amide Protons | Identification of solvent-shielded (hydrogen-bonded) protons |
Experimental Protocols
This section provides detailed methodologies for the synthesis and structural analysis of peptides containing this compound. These protocols are based on established procedures in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS) of a HoPhe-Containing Peptide
This protocol describes the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-HoPhe-Leu-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Leu-OH, Fmoc-L-HoPhe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Example: Fmoc-L-Leu-OH):
-
Dissolve Fmoc-L-Leu-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-L-HoPhe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Determine the exact peptide concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.
-
Prepare a final sample with a peptide concentration of approximately 50 µM.
-
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at 25°C using a quartz cuvette with a path length of 1 mm.
-
Acquire spectra at a scanning speed of 50 nm/min with a response time of 1 second.
-
Average three scans for each sample and subtract the spectrum of the buffer blank.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg cm² dmol⁻¹).
-
Deconvolute the CD spectra using a suitable algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a cryoprotective mixture for low-temperature studies) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
-
Data Analysis:
-
Assign the proton and carbon resonances using the TOCSY and HSQC spectra.
-
Identify sequential and medium-range NOEs in the NOESY spectra to determine spatial proximities between protons.
-
Measure ³J(HN,Hα) coupling constants from the ¹H spectrum to derive phi torsion angle restraints.
-
Calculate the 3D structure of the peptide using a molecular dynamics program (e.g., CYANA, Xplor-NIH) with the experimental restraints.
-
Visualizations: Diagrams of Key Concepts and Workflows
Caption: Chemical structure of Fmoc-L-Homophenylalanine (this compound).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the structural analysis of a HoPhe-containing peptide.
Conclusion and Future Directions
This compound is a versatile and powerful tool for modifying peptide secondary structure and enhancing proteolytic stability. The strategic incorporation of this non-proteinogenic amino acid allows for the rational design of peptides with predefined conformations and improved therapeutic potential. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers to explore the conformational effects of homophenylalanine in their own peptide systems.
Future research in this area will likely focus on the development of novel homophenylalanine derivatives with diverse side-chain functionalities to further expand the chemical space for peptide design. Additionally, the application of advanced computational methods, in conjunction with experimental data, will be crucial for accurately predicting the structural and functional consequences of incorporating homophenylalanine and other non-proteinogenic amino acids into peptides. These advancements will undoubtedly accelerate the discovery and development of next-generation peptide-based therapeutics and biomaterials.
References
A Technical Guide to High-Purity Fmoc-L-homophenylalanine for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-homophenylalanine, a critical building block in peptide synthesis and drug discovery. It details commercial sources for high-purity grades, provides comprehensive experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and outlines the fundamental workflows involved.
Commercial Suppliers of High-Purity Fmoc-L-homophenylalanine
The selection of a reliable supplier for Fmoc-L-homophenylalanine is paramount to ensure the quality and reproducibility of peptide synthesis. High purity, typically determined by High-Performance Liquid Chromatography (HPLC), is a critical factor. Below is a summary of commercial suppliers offering high-purity Fmoc-L-homophenylalanine.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Additional Notes |
| Simson Pharma Limited | Fmoc-L-homophenylalanine | 132684-59-4 | - | C₂₅H₂₃NO₄ | 401.45 | - | Accompanied by a Certificate of Analysis.[1] |
| Chem-Impex | Fmoc-L-homophenylalanine | 132684-59-4 | ≥ 98% (HPLC) | C₂₅H₂₃NO₄ | 401.45 | White powder | Melting Point: 142 - 159 °C; Optical Rotation: [a]D20 = -9 ± 2 ° (c=1, DMF).[2][3] |
| Anaspec | Fmoc-L-homophenylalanine | - | - | - | - | - | Catalog Number: AS-23392.[4] |
| Ruifu Chemical | Fmoc-L-Homophenylalanine | 132684-59-4 | ≥98.0% (HPLC) | - | - | White to Off-White Powder | - |
| Aapptec | Fmoc-HPhe-OH | 132684-59-4 | - | - | - | - | Refer to Certificate of Analysis for lot-specific data.[5] |
| Thermo Scientific Chemicals | N-Fmoc-L-homophenylalanine | - | 95% | - | - | - | - |
| Carl ROTH | Fmoc-L-homophenylalanine | 132684-59-4 | ≥90 % | - | - | - | - |
| Sigma-Aldrich | Fmoc-Homophe-OH | 132684-59-4 | ≥98.0% | C₂₅H₂₃NO₄ | 401.45 | - | Suitable for Fmoc solid-phase peptide synthesis.[6] |
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following protocols outline the key steps for the incorporation of Fmoc-L-homophenylalanine into a peptide sequence using manual Fmoc-based SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.[4][7]
Resin Swelling
-
Objective: To swell the solid support resin, making the reactive sites accessible.
-
Procedure:
-
Place the desired amount of resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) into a reaction vessel.[4]
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Fmoc Deprotection
-
Objective: To remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[4]
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.[4]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[4]
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling
-
Objective: To form a peptide bond between the free N-terminal amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-L-homophenylalanine.
-
Procedure (using HBTU/HATU activation):
-
In a separate vial, dissolve Fmoc-L-homophenylalanine (3-5 equivalents relative to the resin loading capacity) and an activating agent such as HBTU or HATU (3-5 equivalents) in DMF.[7]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.[7]
-
Add the activated Fmoc-L-homophenylalanine solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.
-
Capping (Optional)
-
Objective: To block any unreacted amino groups on the resin to prevent the formation of deletion sequences.
-
Procedure:
-
Treat the resin with a capping solution, typically a mixture of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.
-
Agitate for 15-30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
Cleavage and Final Deprotection
-
Objective: To cleave the synthesized peptide from the resin support and remove any remaining side-chain protecting groups.
-
Procedure:
-
Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.[7]
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[7]
-
Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.[7]
-
Visualization of the SPPS Workflow
The following diagram illustrates a single cycle of amino acid addition in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
This comprehensive guide provides researchers and drug development professionals with the essential information needed to effectively source and utilize high-purity Fmoc-L-homophenylalanine in their synthetic endeavors. Adherence to these protocols and a thorough understanding of the underlying chemistry will facilitate the successful synthesis of complex peptides for a wide range of applications.
References
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry for the routine synthesis of peptides. The introduction of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy has been a significant advancement, offering mild reaction conditions and versatility. This in-depth technical guide provides a thorough exploration of the core principles of Fmoc SPPS, detailed experimental protocols, and a summary of key quantitative data to aid researchers in their peptide synthesis endeavors.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][2] This methodology is predicated on an "orthogonal" protection strategy, where the temporary Nα-amino group protection (Fmoc) and the permanent side-chain protections are removed by different chemical mechanisms.[3][4] The Fmoc group is labile to a weak base, such as piperidine (B6355638), while the side-chain protecting groups and the linker attaching the peptide to the resin are cleaved by a strong acid, typically trifluoroacetic acid (TFA).[3][5]
The synthesis cycle can be broken down into three fundamental steps:
-
Fmoc Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide chain. This is achieved by treatment with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), exposing a free amine for the subsequent coupling reaction.[5][6]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus using a coupling reagent. This activated amino acid is then introduced to the resin, where it reacts with the newly exposed N-terminal amine of the growing peptide chain to form a new peptide bond.[5]
-
Washing: Following each deprotection and coupling step, the resin is extensively washed with a suitable solvent, most commonly DMF, to remove excess reagents, byproducts, and unreacted amino acids.[5] This washing step is critical for ensuring the high purity of the final peptide.
This three-step cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the chain assembly, a final cleavage step is performed. This involves treating the peptide-resin with a strong acid, such as TFA, which simultaneously cleaves the peptide from the solid support and removes the side-chain protecting groups.[5][7]
The Fmoc-SPPS Workflow: A Visual Representation
The logical progression of the Fmoc-SPPS cycle is depicted in the following diagram:
Caption: Overall workflow of Fmoc solid-phase peptide synthesis.
Key Components and Reagents
A successful Fmoc SPPS protocol relies on the careful selection of resins, protected amino acids, and coupling reagents.
Solid Supports (Resins)
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[2]
-
Wang Resin: Commonly used for peptides with a C-terminal carboxylic acid.[1][8]
-
Rink Amide Resin: Employed for the synthesis of peptides with a C-terminal amide.[1][8]
-
2-Chlorotrityl Chloride Resin: A highly acid-labile resin suitable for producing fully protected peptide fragments and peptides with a C-terminal carboxylic acid.[8][9]
Amino Acid Derivatives
-
Nα-Fmoc Protection: The α-amino group of all amino acids is protected with the Fmoc group, which is stable to acidic conditions but readily removed by a mild base.[2]
-
Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and Boc (tert-butyloxycarbonyl), to prevent unwanted side reactions during synthesis.[3]
Coupling Reagents
Coupling reagents are used to activate the carboxylic acid of the incoming amino acid to facilitate the formation of the peptide bond. Common coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, to suppress racemization.[9]
-
Onium Salts: Phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium/aminium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and widely used.[4]
Experimental Protocols
The following sections provide detailed protocols for the key steps in manual Fmoc SPPS. These can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
Objective: To prepare the resin for the first amino acid coupling by ensuring the reactive sites are accessible.
Protocol:
-
Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a suitable reaction vessel.[8]
-
Add DMF to completely cover the resin.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature, with occasional gentle agitation.[5]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
Objective: To remove the N-terminal Fmoc group from the resin-bound peptide chain.
Caption: Mechanism of Fmoc deprotection by piperidine.
Protocol:
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[5][8]
-
Agitate the mixture gently for an initial 3-5 minutes, then drain the solution.[9]
-
Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for another 7-10 minutes.[9]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[5]
Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-HoPhe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH) is an unnatural amino acid derivative of phenylalanine, distinguished by an additional methylene (B1212753) group in its side chain.[1][2] This extension imparts unique conformational properties to peptides, influencing receptor binding, metabolic stability, and overall biological activity.[1] Consequently, this compound has become a valuable building block in the design of novel peptide therapeutics and research tools.
This document provides a detailed standard protocol for the efficient incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It covers recommended coupling and deprotection procedures, discusses potential challenges associated with its steric bulk, and outlines methods for the analysis of the final peptide product.
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).
-
This compound: High-purity Fmoc-L-Homophenylalanine.
-
Standard Fmoc-protected amino acids.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine (B6355638), peptide synthesis grade.
-
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HATU).
-
1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT), 82.5:5:5:5:2.5 v/v/w/v/v) or other appropriate cleavage mixture depending on the peptide sequence and protecting groups.
-
Precipitation Solvent: Cold diethyl ether.
-
Analytical Instruments:
-
Automated or manual peptide synthesizer.
-
High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Experimental Protocols
The incorporation of this compound follows the standard cyclical procedure of Fmoc-SPPS, which involves deprotection of the N-terminal Fmoc group of the growing peptide chain followed by the coupling of the next Fmoc-protected amino acid.
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature.
-
Drain the DMF from the swollen resin.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to ensure a free amine for the subsequent coupling reaction.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
A successful deprotection can be monitored by UV spectroscopy of the washings, detecting the released dibenzofulvene-piperidine adduct.[3]
This compound Coupling
Due to the increased steric hindrance of the homophenylalanine side chain compared to phenylalanine, optimizing the coupling conditions is crucial for achieving high coupling efficiency. The use of potent coupling reagents is highly recommended.
Standard Coupling Protocol (HBTU/HOBt or HATU/Oxyma):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt or Oxyma (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 60-120 minutes. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
The following table summarizes the recommended reagent equivalents and reaction times for the coupling of this compound.
| Coupling Reagent | This compound (eq.) | Additive (eq.) | Base (DIPEA) (eq.) | Pre-activation Time (min) | Coupling Time (min) | Estimated Coupling Efficiency (%) |
| HBTU | 3 | HOBt (3) | 6 | 2-5 | 60-90 | >98 |
| HATU | 3 | - | 6 | 2-5 | 45-60 | >99 |
| HCTU | 3 | - | 6 | 2-5 | 45-60 | >99 |
| DIC/Oxyma Pure | 3 | Oxyma Pure (3) | - | 5-10 | 90-120 | >97 |
Note: The provided coupling efficiencies are estimates based on protocols for other sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions. It is always recommended to monitor the coupling reaction to ensure completion.
Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the dry peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the purity of the collected fractions using analytical RP-HPLC.[4][5]
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4]
Potential Challenges and Mitigation Strategies
The primary challenge in incorporating this compound is its steric bulk, which can lead to incomplete coupling reactions. To overcome this, the following strategies are recommended:
-
Use of Potent Coupling Reagents: Reagents like HATU and HCTU are highly effective for coupling sterically hindered amino acids.
-
Extended Coupling Times and Double Coupling: If a single coupling is found to be incomplete, extending the reaction time or performing a second coupling with fresh reagents can drive the reaction to completion.
-
Monitoring of Reactions: Regularly monitoring the deprotection and coupling steps (e.g., using the Kaiser test for coupling) is essential to ensure the efficiency of each step in the synthesis.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Workflow for SPPS incorporating this compound.
Signaling Pathway Diagram (Illustrative)
While this compound itself is a building block and not directly involved in signaling, peptides containing homophenylalanine can be designed to modulate specific signaling pathways. The following is a hypothetical example of a peptide containing HoPhe inhibiting a kinase cascade.
Caption: Hypothetical inhibition of a kinase pathway by a HoPhe-containing peptide.
Conclusion
The incorporation of this compound in SPPS is a straightforward process when appropriate considerations are made for its steric bulk. By utilizing potent coupling reagents, optimizing reaction times, and carefully monitoring the synthesis, peptides containing homophenylalanine can be synthesized with high purity and yield. The unique properties conferred by the homophenylalanine residue make it a valuable tool for the development of next-generation peptide-based drugs and research probes.
References
- 1. nbinno.com [nbinno.com]
- 2. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Fmoc-HoPhe-OH Activation with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The efficient formation of amide bonds between amino acids is critical for the successful synthesis of a target peptide. The activation of the carboxylic acid group of an incoming Fmoc-protected amino acid is a key step in this process. This document provides detailed application notes and protocols for the activation of Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH) using the HBTU/HOBt protocol, a widely used and efficient method in Fmoc-based SPPS.[1][2]
Homophenylalanine, a homolog of phenylalanine, is an unnatural amino acid whose incorporation into peptides can impart unique structural and functional properties. Understanding the optimal conditions for its activation and coupling is crucial for the synthesis of peptides containing this residue.
Activation Chemistry: The Role of HBTU and HOBt
The activation of this compound with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole) is a well-established method that proceeds through the formation of a highly reactive HOBt-ester.[3][4] This process effectively prevents side reactions and minimizes racemization.[4][5]
The general mechanism involves the reaction of the this compound carboxylate with HBTU to form an unstable intermediate, which then rapidly reacts with HOBt to generate the active OBt-ester. This active ester readily undergoes nucleophilic attack by the free amine of the resin-bound peptide chain, forming the desired peptide bond. The presence of a tertiary base, typically N,N-Diisopropylethylamine (DIPEA), is required to facilitate these reactions.[5]
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Homophenylalanine (this compound)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin) with a free amino group
-
Piperidine (B6355638), 20% in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Washing solvents (DMF, DCM, Isopropanol)
Standard Protocol for this compound Coupling
This protocol is based on a standard 0.1 mmol synthesis scale. Reagent amounts should be adjusted accordingly for different scales.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2.0 eq.), HBTU (2.0 eq.), and HOBt (2.0 eq.) in a minimal amount of DMF.
-
Add DIPEA (4.0 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid. The solution may turn yellow, which is normal.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 10-60 minutes.[6] Reaction times may need to be optimized based on the specific peptide sequence and steric hindrance. For many standard couplings, 10-30 minutes is sufficient.[1][2]
-
Monitor the coupling reaction completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next cycle of deprotection and coupling.
Data Presentation
While specific quantitative data for the coupling of this compound is highly dependent on the peptide sequence and synthesis conditions, the following table provides typical parameters and expected outcomes for a standard HBTU/HOBt coupling protocol. Researchers should perform optimization studies to determine the ideal conditions for their specific application.
| Parameter | Value | Expected Outcome/Comment |
| Reagents | ||
| This compound | 2.0 eq. | |
| HBTU | 2.0 eq. | |
| HOBt | 2.0 eq. | Recommended to minimize racemization.[6] |
| DIPEA | 4.0 eq. | |
| Reaction Conditions | ||
| Solvent | DMF | |
| Temperature | Room Temperature | |
| Pre-activation Time | 1-2 minutes | |
| Coupling Time | 10 - 60 minutes | Sequence-dependent, monitor with Kaiser test.[6] |
| Expected Results | ||
| Coupling Efficiency | > 99% | As determined by qualitative tests (e.g., Kaiser test). |
| Crude Peptide Purity | Variable | Highly dependent on the overall peptide sequence and synthesis efficiency. |
| Racemization | < 1% | For single coupling events with HOBt. |
Note: The equivalents are relative to the resin loading.
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling can be performed with a fresh solution of activated this compound. Alternatively, switching to a more potent coupling reagent or increasing the reaction temperature and time may be necessary for particularly difficult sequences.
-
Racemization: While the HBTU/HOBt protocol is designed to minimize racemization, it can still occur, especially with sensitive amino acids or during long coupling times. The use of a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA, can sometimes reduce the risk of epimerization.[7]
-
Side Reactions: Prolonged activation times should be avoided as they can lead to the formation of unreactive species. It is recommended to add the activated amino acid solution to the resin immediately after the pre-activation step.
Conclusion
The HBTU/HOBt protocol provides a robust and efficient method for the activation and coupling of this compound in solid-phase peptide synthesis. By following the detailed protocol and considering the optimization strategies outlined in these application notes, researchers can successfully incorporate homophenylalanine into their target peptides, paving the way for the development of novel peptide-based drugs and research tools. It is crucial to monitor the reaction progress and optimize conditions to achieve high coupling efficiency and purity for each specific peptide synthesis.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis of Peptides Incorporating Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles. L-Homophenylalanine (HoPhe), an analogue of phenylalanine with an extended side chain, is a valuable building block in the design of novel peptide therapeutics.[1] This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for incorporating Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH) into a peptide sequence. It includes comprehensive protocols, a comparative analysis of key performance indicators, and visualizations of the respective workflows and a relevant biological signaling pathway.
The choice between manual and automated synthesis depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. While manual synthesis offers flexibility and is cost-effective for small-scale synthesis, automated synthesis provides higher throughput, reproducibility, and efficiency for routine and multiple peptide preparations.[2]
Comparative Data: Manual vs. Automated Synthesis
The following table summarizes typical quantitative data for the incorporation of a single amino acid residue, such as this compound, into a growing peptide chain using both manual and automated Fmoc-based solid-phase peptide synthesis (SPPS). These values are representative and can vary depending on the specific sequence, coupling chemistry, and instrumentation used.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99%[3] |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High[2] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible)[4] |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol describes the manual steps for incorporating a single this compound residue into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-L-Homophenylalanine (this compound)
-
Coupling reagents: e.g., HBTU/HOBt or HATU, and N,N-Diisopropylethylamine (DIPEA)[5]
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)[6]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Manual synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5-10 minutes at room temperature.[7]
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), IPA (2 times), and finally DMF (3 times) to remove all traces of piperidine.[7]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.[8]
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and DMF (3 times) to remove excess reagents and byproducts.[5]
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines the general steps for incorporating this compound using an automated peptide synthesizer. Specific parameters will vary based on the instrument manufacturer and software.
Materials:
-
Automated peptide synthesizer
-
Fmoc-protected amino acid resin
-
Fmoc-L-Homophenylalanine (this compound) and other required Fmoc-amino acids in vials
-
Reagent bottles filled with:
Procedure:
-
System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Prime the lines of the synthesizer to ensure accurate delivery.
-
-
Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's software, specifying the position for this compound.
-
Define the synthesis scale, resin type, and loading.
-
Select the desired synthesis protocol (e.g., standard coupling times, double coupling for difficult residues).
-
-
Loading of Materials:
-
Place the reaction vessel with the pre-weighed resin into the synthesizer.
-
Place the vials containing this compound and other amino acids in the correct positions on the amino acid rack.
-
-
Initiation of Synthesis:
-
Start the automated synthesis program. The instrument will perform the following cycles for each amino acid, including this compound:
-
Fmoc Deprotection: Automated delivery of 20% piperidine in DMF, reaction, and draining.
-
Washing: A series of automated washes with DMF and other solvents.
-
Coupling: Automated delivery of the specified amino acid, activator, and base to the reaction vessel, followed by the coupling reaction for a pre-programmed duration.
-
Final Washing: Automated washing steps to prepare for the next cycle.
-
-
-
Completion: Once the synthesis is complete, the synthesizer will typically end in a final washed state, leaving the fully protected peptide attached to the resin, ready for cleavage.
Cleavage, Deprotection, and Purification
The following is a general protocol for cleaving the synthesized peptide from the resin and removing side-chain protecting groups. This step is typically performed manually, even after automated synthesis.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[3]
-
Cold diethyl ether
-
Centrifuge and tubes
-
HPLC system for purification and analysis
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Cool the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[10][11]
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Peptides containing unnatural amino acids like Homophenylalanine are often designed to interact with cellular receptors to modulate signaling pathways. A common target for peptide ligands is the G-Protein Coupled Receptor (GPCR) family. The following diagram illustrates a general GPCR signaling pathway that could be activated by a HoPhe-containing peptide ligand.
Conclusion
Both manual and automated SPPS are effective methods for synthesizing peptides containing this compound. Manual synthesis offers greater flexibility for methodology development and is suitable for complex, non-routine syntheses on a smaller scale. In contrast, automated synthesis provides significant advantages in terms of speed, efficiency, reproducibility, and throughput, making it the preferred method for synthesizing multiple peptides or for routine production.[2] The choice of method should be guided by the specific research goals, scale of synthesis, and available laboratory resources. Following synthesis, a robust cleavage and purification protocol is essential to ensure the high purity required for biological and pharmaceutical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
Application Notes and Protocols for the Synthesis of Peptidomimetics using Fmoc-HoPhe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising avenue in drug discovery. They often exhibit improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and better oral bioavailability, compared to their natural peptide counterparts. The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH), a derivative of phenylalanine with an extended side chain, is a valuable building block in this context.[1] Its use in solid-phase peptide synthesis (SPPS) allows for the creation of novel peptide analogs with potentially altered conformational preferences and receptor binding affinities, making it a target for the development of therapeutics in areas like oncology and neurology.[2]
These application notes provide a detailed protocol for the synthesis of a model peptidomimetic containing Homophenylalanine using Fmoc-based solid-phase chemistry. The document also includes representative data and visualizations to guide researchers in their drug development endeavors.
Key Applications of this compound in Peptidomimetic Synthesis
The introduction of this compound into a peptide sequence can significantly influence its biological activity. The longer side chain of homophenylalanine compared to phenylalanine can lead to:
-
Altered Receptor Binding: The modified side chain can explore different binding pockets in a target receptor, potentially leading to increased affinity or altered selectivity.[1]
-
Enhanced Stability: The unnatural amino acid can confer resistance to enzymatic degradation, prolonging the half-life of the peptidomimetic in vivo.
-
Modified Conformation: The bulkier side chain can induce specific secondary structures, such as turns or helices, which may be crucial for biological activity.
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a hypothetical pentapeptide, Ac-Tyr-Gly-HoPhe-Ala-Leu-NH2, using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-L-Homophenylalanine (this compound)
-
Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
HPLC grade acetonitrile (B52724) and water
-
Mass spectrometer
Protocol:
1. Resin Preparation and Swelling:
- Weigh 100 mg of Rink Amide MBHA resin (substitution level, e.g., 0.5 mmol/g) into a fritted syringe reaction vessel.
- Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the solution.
- Repeat the treatment with 2 mL of 20% piperidine in DMF for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
- Perform a Kaiser test to confirm the presence of a free amine (a positive test will result in a blue color).
3. Amino Acid Coupling (Example: Coupling of Fmoc-Leu-OH):
- In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents to the resin loading), HOBt (3 eq.), and DIC (3 eq.) in 1 mL of DMF.
- Allow the mixture to pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will result in a yellow color). If the test is positive, repeat the coupling step.
4. Iterative Deprotection and Coupling:
- Repeat steps 2 and 3 for the sequential coupling of Fmoc-Ala-OH, this compound, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
5. N-terminal Acetylation:
- After the final Fmoc deprotection (of the N-terminal Tyr residue), wash the resin with DMF.
- Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 2 mL of DMF.
- Add the solution to the resin and agitate for 30 minutes.
- Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
6. Cleavage and Deprotection:
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).
- Add 2 mL of the cleavage cocktail to the resin.
- Agitate the mixture for 2 hours at room temperature.
- Drain the cleavage solution into a collection tube.
- Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.
7. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
- Purify the peptide by reverse-phase HPLC (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity.
Data Presentation
The following tables summarize representative data for the synthesis of the model peptidomimetic Ac-Tyr-Gly-HoPhe-Ala-Leu-NH2.
Table 1: Materials and Reagents for Peptidomimetic Synthesis
| Reagent/Material | Supplier | Grade |
| This compound | Commercial Vendor | >98% Purity |
| Rink Amide MBHA Resin | Commercial Vendor | 100-200 mesh, 0.5 mmol/g |
| Fmoc-Protected Amino Acids | Commercial Vendor | >99% Purity |
| Solvents (DMF, DCM) | Commercial Vendor | Peptide Synthesis Grade |
| Reagents (Piperidine, DIC, HOBt) | Commercial Vendor | Reagent Grade |
| Cleavage Reagents (TFA, TIS) | Commercial Vendor | Reagent Grade |
Table 2: Representative Synthesis Parameters and Results
| Parameter | Value |
| Synthesis Scale | 0.05 mmol |
| Resin Loading | 0.5 mmol/g |
| Amino Acid Excess | 3 equivalents |
| Coupling Time | 2 hours per residue |
| Crude Peptide Yield | ~75% |
| Purity (by RP-HPLC) | >95% (after purification) |
| Expected Mass (M+H)+ | 624.34 Da |
| Observed Mass (M+H)+ | 624.35 Da |
Visualizations
Diagram 1: General Workflow for Fmoc-Based Solid-Phase Peptidomimetic Synthesis
Caption: Workflow of Fmoc-SPPS for peptidomimetics.
Diagram 2: Hypothetical Signaling Pathway Modulation by a HoPhe-Containing Peptidomimetic
This diagram illustrates a hypothetical mechanism where a peptidomimetic containing Homophenylalanine acts as an antagonist for a G-protein coupled receptor (GPCR), a common target for peptide-based drugs.
Caption: Antagonistic action on a GPCR signaling pathway.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a powerful tool for the rational design and development of novel peptidomimetics. The protocols and data presented here offer a foundational guide for researchers to explore the potential of incorporating this unnatural amino acid into their peptide-based drug discovery programs. The ability to systematically modify peptide structures with building blocks like this compound is crucial for advancing the field of peptide therapeutics.
References
Application Notes and Protocols: Orthogonal Protection Strategies with Fmoc-HoPhe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly for therapeutic applications, the use of non-proteinogenic amino acids is a key strategy for modulating pharmacological properties. L-Homophenylalanine (HoPhe), an amino acid with a side chain one methylene (B1212753) group longer than phenylalanine, is a valuable building block for synthesizing peptide-based drugs, such as angiotensin-converting enzyme (ACE) inhibitors.[1] The incorporation of HoPhe can influence peptide conformation, receptor binding, and pharmacokinetic profiles.[2]
The successful assembly of peptides containing HoPhe relies on a robust and well-defined protection strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), offering a base-labile Nα-protection that is orthogonal to the acid-labile protecting groups typically used for reactive amino acid side chains.[2][3] This orthogonality is crucial as it allows for the selective deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protecting groups.[2]
These application notes provide a detailed overview of the orthogonal protection strategies involving Fmoc-HoPhe-OH in SPPS, complete with experimental protocols and data presentation.
The Principle of Orthogonality in Fmoc-SPPS
The core of the Fmoc-based orthogonal protection strategy lies in the differential stability of the protecting groups to specific chemical reagents. In a typical peptide synthesis, the following protecting groups are employed:
-
Nα-Fmoc group: This group protects the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[2][3]
-
Side-Chain Protecting Groups: Reactive side chains of other amino acids in the peptide sequence (e.g., Lys, Asp, Glu, Tyr) are protected with acid-labile groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt).[4] These groups are stable to the basic conditions used for Fmoc removal.
-
Resin Linker: The C-terminal amino acid is anchored to a solid support via a linker that is also typically acid-labile, allowing for the final cleavage of the synthesized peptide from the resin.
This strategy allows for the iterative deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid, while the side-chain protecting groups remain intact until the final acid-mediated cleavage step.
Workflow for Peptide Synthesis using this compound
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing Homophenylalanine.
Data Presentation: Representative Yields and Purity
The purity of the starting materials, including the Fmoc-amino acids, is paramount for a successful synthesis. High-purity this compound (≥98%) should be used to minimize the accumulation of truncated or deletion peptide sequences.[5][6] The following table summarizes representative data for the synthesis of a model peptide containing HoPhe.
| Step | Parameter | Value | Notes |
| This compound Purity | HPLC Purity | >99% | High purity of starting material is crucial for optimal synthesis. |
| Enantiomeric Purity | >99.8% L-isomer | Prevents diastereomeric impurities in the final peptide. | |
| Coupling Efficiency | Kaiser Test | Negative | Indicates complete coupling of the amino acid. |
| HPLC Monitoring | >99% conversion | Quantitative analysis of reaction completion. | |
| Crude Peptide Yield | % Yield | 75 - 85% | Varies depending on peptide length and sequence. |
| Final Peptide Purity | RP-HPLC Purity | >98% | After purification. |
| Final Peptide Identity | Mass Spectrometry | Matches Theoretical | Confirms the correct molecular weight of the synthesized peptide. |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of a peptide containing this compound.
Protocol 1: Nα-Fmoc Deprotection
This protocol describes the removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the resin.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Drain the DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: Coupling of this compound
This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.), and HOBt (1-Hydroxybenzotriazole) (3 eq.) in DMF. Add DIPEA (N,N-Diisopropylethylamine) (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Confirmation of Completion: Perform a Kaiser test. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive, repeat the coupling step.
Protocol 3: Cleavage and Global Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Advanced Orthogonal Strategy: Side-Chain Modification
While HoPhe itself does not have a reactive side chain, other non-proteinogenic amino acids with functionalized side chains can be incorporated to allow for more complex peptide architectures, such as branched or cyclic peptides. For example, using an amino acid like Fmoc-L-phenylalanine(4-NH2)-OH introduces a primary amine on the phenyl ring.[7][8] This side-chain amine requires its own protecting group that is orthogonal to both the Nα-Fmoc group and the standard acid-labile side-chain protecting groups.
A suitable protecting group for the side-chain amine would be one that can be removed under specific conditions, such as:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by treatment with a dilute solution of hydrazine (B178648) in DMF, leaving Fmoc and Boc/tBu groups intact.
-
Mtt (4-Methyltrityl): This group is highly acid-labile and can be removed with a very dilute solution of TFA in DCM (e.g., 1%), which does not cleave the more robust Boc/tBu groups.
The following diagram illustrates the logic of this advanced orthogonal protection scheme.
This multi-level orthogonal strategy enables site-specific modification of the peptide while it is still attached to the solid support, opening up possibilities for creating complex peptide conjugates, cyclic peptides, and other advanced structures.
Conclusion
The use of this compound in solid-phase peptide synthesis is a powerful tool for the development of novel peptide therapeutics. A thorough understanding of the principles of orthogonal protection is essential for the successful synthesis of high-purity peptides containing this and other non-proteinogenic amino acids. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to effectively incorporate this compound into their synthetic workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Homophe-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. kilobio.com [kilobio.com]
- 8. Fmoc-Phe(4-NH2)-OH | Fmoc-4-Amino-L-phenylalanine | TargetMol [targetmol.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-HoPhe-OH
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of Fmoc-L-Homophenylalanine-OH (Fmoc-HoPhe-OH).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
This compound is considered a sterically hindered amino acid. The bulky nature of the homophenylalanine side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide product.
Q2: How can I detect if the coupling of this compound was incomplete?
Several qualitative and quantitative methods can be used to assess coupling completion:
-
Kaiser Test: This is a common colorimetric test that detects free primary amines on the peptide-resin. A positive result (blue/purple beads) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Isatin Test: This test is particularly useful for detecting secondary amines, such as the N-terminal proline, but can also be used as an alternative to the Kaiser test. A blue color indicates an incomplete coupling.
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved portion of the peptide-resin can reveal the presence of deletion sequences (peptides lacking the intended this compound residue). This provides a quantitative measure of coupling efficiency.[1]
Troubleshooting Guide for Incomplete this compound Coupling
If you have identified an incomplete coupling of this compound, please follow this troubleshooting guide.
Initial Assessment:
-
Confirm Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and have been stored correctly to prevent degradation.
-
Verify Deprotection: Confirm complete Fmoc deprotection of the preceding amino acid residue before initiating the coupling of this compound. An incomplete deprotection will result in a failed coupling. The Kaiser test can be used for this purpose.
Troubleshooting Steps:
If the initial assessment does not resolve the issue, proceed with the following steps, starting with the least aggressive modifications.
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A stepwise guide to troubleshooting incomplete coupling of sterically hindered amino acids.
Data on Coupling Reagent Efficiency
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Expected Coupling Yield (%) | Notes |
| Carbodiimide | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, but slower for hindered residues.[2] |
| Aminium/Uronium Salt | HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, a common choice for difficult couplings.[2] |
| Aminium/Uronium Salt | HATU | 20 - 45 | > 99 | Generally more reactive than HBTU. |
| Phosphonium Salt | PyBOP | 30 - 60 | 98 - 99 | Highly efficient, avoids potential guanidinylation side reactions.[2] |
| Aminium/Uronium Salt | COMU | 20 - 45 | > 99.5 | Very high reactivity with a better safety profile than benzotriazole-based reagents.[2] |
Note: The provided coupling yields are indicative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Kaiser Test
Objective: To detect free primary amines on the peptide-resin.
Reagents:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (approximately 5-10 mg) into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Positive Result (Incomplete Coupling): Blue or purple color on the beads and in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
Protocol 2: Double Coupling Procedure
Objective: To drive an incomplete coupling reaction to completion by repeating the coupling step.
Procedure:
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of this compound and the coupling reagents in the same concentrations as the initial coupling.
-
Add the fresh coupling mixture to the resin.
-
Allow the reaction to proceed for the same duration as the initial coupling (or longer).
-
Wash the resin with DMF and perform a Kaiser test to check for completion.
Protocol 3: Coupling with a Stronger Activating Agent (HATU)
Objective: To improve coupling efficiency for a sterically hindered amino acid using a more potent coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If not already done, perform Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling.
-
Washing: Upon a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
Diagram: Amide Bond Formation using HATU
Caption: The activation and coupling steps for amide bond formation using HATU.
References
How to prevent racemization of Fmoc-HoPhe-OH during coupling
Topic: How to Prevent Racemization of Fmoc-HoPhe-OH During Coupling
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate the risk of racemization when coupling Fmoc-Homophenylalanine-OH (this compound) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the synthesis process. This results in the conversion of the desired L-amino acid into its D-enantiomer. The incorporation of even small amounts of these D-isomers can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide coupling primarily occurs through two mechanisms:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the Fmoc-amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral oxazolone ring, producing both the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be a factor under strongly basic conditions.[1]
Q3: Is this compound particularly susceptible to racemization?
A3: this compound, a bulky and sterically hindered amino acid, can be susceptible to racemization, similar to other sterically hindered residues like Phenylglycine (Phg). The additional methylene (B1212753) group in the side chain of Homophenylalanine compared to Phenylalanine contributes to its steric bulk. The crucial step for racemization is the base-catalyzed coupling of the activated amino acid.[2][3]
Q4: Which factors have the most significant impact on the racemization of this compound?
A4: The most critical factors influencing racemization are:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.
-
Base Selection: The type of base used for activation and its concentration can significantly accelerate racemization.
-
Temperature: Elevated temperatures can increase the rate of racemization.
Troubleshooting Guide: High Levels of D-HoPhe Detected
If you are observing significant racemization of your this compound residue, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing racemization of this compound.
Data Presentation: Impact of Coupling Reagents and Bases
While specific data for this compound is limited, studies on the structurally similar and racemization-prone Fmoc-Phenylglycine-OH provide valuable insights. The following data is adapted from studies on Fmoc-Phg-OH and can be used as a strong indicator for best practices with this compound.[2][3]
Table 1: Effect of Coupling Reagent and Base on Racemization of Fmoc-Phenylglycine-OH
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | ~85% |
| HBTU | DIPEA | ~83% |
| PyBOP | DIPEA | ~82% |
| COMU | TMP | >98% |
| DEPBT | TMP | >98% |
| HATU | TMP | ~93% |
Data adapted from Liang, C., et al. (2017). Tetrahedron Letters, 58(24), 2325-2329.
Recommendation: For minimal racemization, the use of COMU or DEPBT as the coupling reagent in combination with a weak, sterically hindered base like 2,4,6-trimethylpyridine (TMP) is highly recommended.[2][3]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed for the manual solid-phase synthesis of peptides containing the sterically hindered this compound.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3 equivalents)
-
COMU (3 equivalents) or DEPBT (3 equivalents)
-
2,4,6-trimethylpyridine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine (B6355638) in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) or DEPBT (3 eq.) in a minimal amount of DMF.
-
Add TMP (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of free amines. If the test is positive, extend the coupling time.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Analysis of Homophenylalanine Racemization by Chiral HPLC
This protocol outlines the procedure for determining the enantiomeric purity of Homophenylalanine in a synthesized peptide after acid hydrolysis.
Materials:
-
Crude or purified peptide containing Homophenylalanine
-
6 N HCl
-
Chiral HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)
-
HPLC-grade methanol (B129727) and water
-
Formic acid
-
L-Homophenylalanine and D-Homophenylalanine standards
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6 N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried hydrolysate in the HPLC mobile phase.
-
-
Preparation of Standards:
-
Prepare stock solutions of L-HoPhe and D-HoPhe in the mobile phase.
-
Create a racemic standard by mixing equal volumes of the L- and D-HoPhe stock solutions.
-
-
Chiral HPLC Analysis:
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm, or equivalent.
-
Mobile Phase: A mixture of water and methanol with a small amount of formic acid (e.g., Water:Methanol:Formic Acid 50:50:0.02 v/v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25°C.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers.
-
Inject the hydrolyzed peptide sample.
-
Integrate the peak areas for the L- and D-HoPhe peaks in the sample chromatogram.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-HoPhe) / (Area(L-HoPhe) + Area(D-HoPhe))] x 100
-
Signaling Pathways and Workflows
Caption: The primary mechanism of racemization during peptide coupling.
References
Technical Support Center: Optimizing Coupling of Sterically Hindered Fmoc-HoPhe-OH
Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids, with a focus on Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "sterically hindered" amino acid?
This compound is considered sterically hindered due to the bulky nature of its side chain, which can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This hindrance can lead to slower reaction kinetics and incomplete coupling reactions.
Q2: What are the common signs of incomplete coupling with this compound?
Incomplete coupling of this compound can manifest in several ways:
-
Presence of deletion sequences: The final peptide product will contain a fraction of peptides missing the HoPhe residue. This is often observed as a separate peak in HPLC analysis.[1][2]
-
Positive Kaiser test after coupling: A positive ninhydrin (B49086) (Kaiser) test after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying a failed coupling.[1][2][3]
-
Low yield of the final peptide: Incomplete couplings at any stage of the synthesis will result in a lower overall yield of the desired full-length peptide.[1]
Q3: Can increasing the standard coupling time resolve issues with this compound?
While extending the coupling time can sometimes improve the outcome for moderately hindered amino acids, it may not be sufficient for highly hindered residues like this compound. Prolonged exposure to standard coupling conditions can also lead to side reactions.[1] A more effective approach often involves a combination of optimized reagents and reaction conditions.
Troubleshooting Guide
Issue 1: Incomplete Coupling Detected by a Positive Kaiser Test
If you observe a positive Kaiser test after the initial coupling of this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Key Considerations |
| Insufficient Activation | Utilize a more potent activating reagent. HATU, HCTU, and COMU are known to be highly effective for hindered couplings.[4] | Ensure the freshness and purity of the coupling reagents. |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.[1][5][6] | The second coupling can be performed for the same duration as the first or for an extended period. |
| Suboptimal Temperature | Increase the reaction temperature. Mild heating (e.g., 40-50°C) can enhance coupling efficiency for difficult sequences.[7][8] | Be cautious of potential side reactions, such as racemization, at elevated temperatures. |
| Poor Resin Swelling | Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF or NMP) before the coupling reaction.[1][2] | Proper swelling is crucial for reagent accessibility to the reaction sites on the resin. |
Issue 2: Presence of Deletion Sequences in Final HPLC Analysis
The presence of a significant peak corresponding to the peptide without the HoPhe residue in the final HPLC chromatogram points to a systematic issue with the this compound coupling step.
| Potential Cause | Recommended Solution | Key Considerations |
| Inefficient Coupling Reagent | Switch to a more robust coupling reagent combination. For example, a phosphonium-based reagent like PyBOP or an aminium-based reagent like HATU can be more effective than standard carbodiimides.[9] | The choice of base is also critical; DIEA is commonly used, but for racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) may be preferred.[9] |
| Sequence-Specific Difficulties | The amino acid preceding the HoPhe insertion point may itself be bulky, further increasing steric hindrance. | In such cases, a combination of a stronger coupling reagent, double coupling, and elevated temperature may be necessary. |
| Reagent Degradation | Ensure all reagents, including the this compound, coupling agents, and solvents, are of high purity and have not degraded. | Impure or degraded reagents can significantly reduce coupling efficiency.[1] |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol outlines a standard double coupling procedure using HATU as the activating agent.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
First Coupling:
-
Prepare the coupling solution: Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin. If the test is negative (beads remain yellow), proceed to the next step. If positive (beads turn blue), proceed with the second coupling.
-
Second Coupling:
-
Prepare a fresh coupling solution as described in step 3.
-
Add the fresh solution to the resin.
-
Allow the second coupling to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF).
Protocol 2: Elevated Temperature Coupling for this compound
This protocol is suitable for particularly challenging couplings where standard procedures are insufficient.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling at Elevated Temperature:
-
Prepare the coupling solution as described in Protocol 1, step 3.
-
Add the activated amino acid solution to the resin in a vessel suitable for heating.
-
Heat the reaction mixture to 45°C and maintain this temperature for 1 hour, with gentle agitation.[7]
-
-
Cooling and Washing: Allow the reaction vessel to cool to room temperature. Wash the resin thoroughly with DMF.
-
Monitoring and Capping: Perform a Kaiser test to check for completion. If necessary, a second coupling at elevated temperature can be performed. Follow with a capping step.
Visualizations
References
- 1. kilobio.com [kilobio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Solid-Phase Synthesis of HoPhe-Containing Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges during the solid-phase synthesis of peptides incorporating Homophenylalanine (HoPhe).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield during the synthesis of HoPhe-containing peptides?
Low yields in the solid-phase synthesis of peptides containing Homophenylalanine (HoPhe) can often be attributed to several factors. The principal issue is frequently inefficient coupling of the HoPhe residue itself or the subsequent amino acid. This can be due to steric hindrance from the bulky side chain of HoPhe. Another significant factor is the potential for side reactions, such as the formation of deletion sequences where the HoPhe is skipped, or truncated sequences if the synthesis stops prematurely. Aggregation of the growing peptide chain on the resin, particularly in longer sequences, can also physically block reactive sites and hinder subsequent coupling steps. Finally, suboptimal cleavage and deprotection conditions can lead to incomplete removal of the peptide from the resin or the persistence of protecting groups, both of which will lower the final yield of the desired pure peptide.
Q2: How does the choice of coupling reagent affect the incorporation of HoPhe?
The selection of a coupling reagent is critical for successfully incorporating the sterically hindered amino acid HoPhe. While standard reagents like HBTU and HATU are effective, more potent uronium-based reagents such as HDMA or COMU may be necessary to achieve higher coupling efficiencies and faster reaction times, especially when steric hindrance is a significant issue. The choice of base is also important; a non-nucleophilic base like DIEA is commonly used, but bases like N-methylmorpholine (NMM) can sometimes offer advantages in specific contexts. It's often a matter of empirical optimization to find the best combination of coupling reagent and base for a particular peptide sequence.
Q3: Can double coupling improve the yield of HoPhe-containing peptides?
Yes, employing a double coupling strategy is a common and effective method to improve the incorporation of HoPhe and subsequent amino acids. This involves performing the coupling reaction twice before proceeding to the deprotection of the N-terminus. The first coupling reaction may proceed to a certain percentage, and the second coupling helps to drive the reaction to completion by ensuring that nearly all free amines have reacted. This is particularly useful for sterically hindered amino acids like HoPhe, where the initial coupling may be slow or incomplete. Monitoring the reaction with a qualitative test like the Kaiser test after each coupling step is recommended to confirm the absence of free primary amines before proceeding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield after cleavage | Incomplete coupling of HoPhe or subsequent amino acids. | - Perform a double or even triple coupling for the HoPhe residue and the following amino acid. - Increase the coupling time for these steps. - Switch to a more potent coupling reagent like HATU or COMU. |
| Peptide aggregation on the resin. | - Use a more polar solvent system, such as adding a small percentage of DMSO to the DMF. - Incorporate a "magic mixture" (e.g., 60% TFE/DCM) for difficult couplings. - Synthesize at a higher temperature (e.g., 50-60°C). | |
| Suboptimal cleavage from the resin. | - Increase the cleavage time or the amount of cleavage cocktail used. - Ensure the appropriate cleavage cocktail is used for the specific resin and protecting groups. - Add scavengers (e.g., TIS, EDT) to the cleavage cocktail to prevent side reactions. | |
| Presence of deletion sequences (mass spec shows M-HoPhe) | Inefficient coupling of the HoPhe residue. | - Implement the double coupling strategy for HoPhe. - Use a higher excess of the HoPhe amino acid and coupling reagents (e.g., 5-10 equivalents). - Consider using a pre-activated HoPhe species. |
| Presence of truncated sequences | Premature termination of the peptide chain. | - Ensure all reagents are fresh and anhydrous. - Thoroughly wash the resin between each step to remove any unreacted reagents or byproducts. - Check the efficiency of the deprotection step using a method like the Kaiser test. |
| Difficulty in purifying the final peptide | Presence of closely eluting impurities. | - Optimize the HPLC purification gradient to better resolve the target peptide from impurities. - Consider using a different stationary phase or a different ion-pairing agent in the mobile phase. - If aggregation is suspected, dissolve the crude peptide in a stronger solvent like neat TFA or hexafluoroisopropanol (HFIP) before purification. |
Experimental Protocols
Protocol 1: Double Coupling of HoPhe
-
Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and prepare for coupling.
-
First Coupling:
-
Prepare a solution of Fmoc-HoPhe-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.
-
Add the solution to the resin and agitate for 1 hour.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling:
-
Repeat step 3.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes to block any unreacted amines.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Workflow for SPPS of HoPhe-peptides.
Caption: Troubleshooting logic for low yield.
Fmoc-HoPhe-OH solubility issues in DMF and NMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues of Fmoc-HoPhe-OH in common solid-phase peptide synthesis (SPPS) solvents, Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Fmoc-L-homophenylalanine (this compound) is a derivative of the amino acid phenylalanine and is characterized by the presence of a hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This, combined with the phenyl group in its side chain, contributes to its hydrophobic nature.[1] While generally soluble in polar aprotic organic solvents like DMF and Dimethyl Sulfoxide (DMSO), its hydrophobicity can sometimes lead to solubility challenges, particularly at high concentrations.[1][3]
Q2: Why am I experiencing difficulty dissolving this compound in DMF or NMP?
Several factors can contribute to poor solubility of this compound in DMF or NMP:
-
Hydrophobicity and Aggregation: The presence of the bulky, aromatic Fmoc group and the hydrophobic side chain can lead to intermolecular interactions and aggregation, reducing solubility.[3][4]
-
Solvent Quality: The purity of the solvent is crucial. DMF, for instance, can degrade over time to form dimethylamine, which can affect the stability of the Fmoc group.[5] Always use high-purity, fresh solvents.
-
Concentration: Attempting to dissolve the amino acid at a concentration exceeding its solubility limit in the specific solvent will result in an incomplete dissolution.
-
Temperature: Room temperature may not be sufficient to overcome the energy barrier for dissolution, especially for larger quantities.
Q3: Is NMP a better solvent than DMF for hydrophobic amino acids like this compound?
Both DMF and NMP are principal solvents for SPPS.[6] NMP is slightly less polar than DMF.[6] For the synthesis of hydrophobic peptides, using NMP can sometimes alleviate aggregation and on-resin precipitation, potentially increasing the overall crude yield and purity.[6] However, it has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[5] The choice of solvent may depend on the specific sequence and synthesis conditions.
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMF or NMP at room temperature.
This guide provides a systematic approach to address solubility issues with this compound during your experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Detailed Methodologies
Sonication
Sonication uses ultrasonic waves to agitate the solvent and break down aggregates of the solute, facilitating dissolution.
-
Protocol:
-
Add the weighed this compound to the vial containing the appropriate volume of DMF or NMP.
-
Place the vial in an ultrasonic bath.
-
Sonicate for 5-15 minutes.
-
Visually inspect the solution for complete dissolution.
-
Gentle Heating
Increasing the temperature can enhance the solubility of many compounds. However, excessive heat should be avoided to prevent degradation of the Fmoc-amino acid.
-
Protocol:
-
Prepare a suspension of this compound in DMF or NMP.
-
Gently warm the solution in a water bath to 30-40°C.
-
Stir or agitate the solution until the amino acid is fully dissolved.
-
Allow the solution to cool to room temperature before use in synthesis.
-
Use of Co-solvents
Adding a small amount of a stronger solvent, like DMSO, can significantly improve solubility.
-
Protocol:
-
Suspend the this compound in the primary solvent (DMF or NMP).
-
Add a small volume of DMSO (e.g., 5-10% of the total volume) to the suspension.
-
Vortex or stir the mixture until the amino acid is completely dissolved.
-
Important Note: When using a co-solvent, ensure it is compatible with your subsequent reaction steps and resin.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 200 mg/mL (498.19 mM) | Requires sonication.[7][8] |
| Fmoc-B-HoPhe-OH | DMSO | 100 mg/mL (249.10 mM) | Requires sonication.[9] |
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Understanding the context in which solubility issues arise is crucial. The following diagram illustrates a standard Fmoc-SPPS cycle. The dissolution of the Fmoc-amino acid is a critical step before the coupling reaction.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
- 1. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-HoPhe-OH
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of sequences containing the bulky, hydrophobic amino acid Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to incorporate in SPPS?
A1: this compound is considered a challenging building block due to two primary factors:
-
Steric Hindrance: The bulky benzyl (B1604629) side chain of homophenylalanine can physically obstruct the coupling reaction, slowing down the formation of the peptide bond. This is a common issue with amino acids that have large side chains.[1]
-
Hydrophobicity and Aggregation: As an aromatic and hydrophobic amino acid, HoPhe can promote the aggregation of the growing peptide chain on the solid support.[2][3] This aggregation can lead to incomplete reactions by making reactive sites inaccessible. The tendency for π-π stacking interactions between the phenyl rings can further enhance this self-assembly process.[2]
Q2: I am observing low coupling efficiency after the this compound incorporation step. What are the likely causes?
A2: Low coupling efficiency is a common problem when working with sterically hindered amino acids like this compound.[4] The primary causes include:
-
Incomplete removal of the Fmoc protecting group from the preceding amino acid, leaving a capped N-terminus.
-
Insufficient activation of the this compound carboxyl group.
-
Slow reaction kinetics due to the steric bulk of the HoPhe side chain.
-
Aggregation of the peptide chain on the resin, which blocks access to the free amine.
Q3: Can peptide aggregation be predicted for sequences containing HoPhe?
A3: While precise prediction is difficult, sequences containing multiple hydrophobic residues, especially aromatic ones like HoPhe and Phenylalanine, are more prone to aggregation.[3] Stretches of contiguous hydrophobic amino acids are frequently problematic. If you observe the resin shrinking or clumping, it is a strong indicator of on-resin aggregation.
Troubleshooting Guides
Issue 1: Low Coupling Yield of this compound
If you are experiencing a low yield after a coupling step involving this compound, as indicated by a strong positive Kaiser test, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Coupling Yield
References
Technical Support Center: Fmoc-HoPhe-OH Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of resin choice on the solid-phase synthesis of peptides containing Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH). Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary resin choices for synthesizing a peptide with a C-terminal this compound that results in a carboxylic acid?
For Fmoc-based solid-phase peptide synthesis (SPPS) aiming for a C-terminal carboxylic acid, the two most common and effective resin choices are 2-Chlorotrityl Chloride (2-CTC) resin and Wang resin. Both are polystyrene-based supports compatible with Fmoc chemistry.[1][2]
Q2: What is the main advantage of using 2-CTC resin over Wang resin for this compound?
The primary advantage of 2-CTC resin is its high acid lability.[1][3] This allows the peptide to be cleaved under extremely mild acidic conditions (e.g., 1-5% TFA in DCM or even acetic acid mixtures), which preserves acid-sensitive side-chain protecting groups.[2][3] This feature is particularly beneficial for preparing protected peptide fragments for use in convergent synthesis. Furthermore, the bulky nature of the trityl linker on 2-CTC resin effectively minimizes racemization of the first amino acid during loading, a known risk with sterically hindered residues.[3]
Q3: When might Wang resin be preferred for this compound synthesis?
Wang resin is a cost-effective and widely used resin for routine peptide synthesis.[4] It is a reliable choice when the synthesis does not require the preservation of highly acid-labile side-chain protecting groups and when potential racemization of the C-terminal HoPhe can be carefully controlled.[5] Pre-loaded Wang resins are also commonly available, which can save time and circumvent issues with the initial loading step.[3]
Q4: What causes low loading efficiency on 2-CTC resin with this compound?
Low loading on 2-CTC resin is often due to its high sensitivity to moisture. Any moisture present can hydrolyze the reactive chlorotrityl chloride groups to inactive hydroxyl groups, significantly reducing the available sites for amino acid attachment. It is critical to use anhydrous solvents and reagents and to dry the resin thoroughly before use.[6] Steric hindrance from the bulky HoPhe side chain can also slow down the reaction, requiring optimized conditions.[7]
Q5: Is racemization a concern when loading this compound onto Wang resin?
Yes, racemization is a potential side reaction during the esterification of the first amino acid to Wang resin, especially when using standard carbodiimide (B86325) activation with a catalyst like 4-(Dimethylamino)pyridine (DMAP).[3][5] For a sterically hindered amino acid like HoPhe, this risk can be mitigated by using racemization-suppressing additives like HOBt or by employing alternative loading methods.[5]
Troubleshooting Guides
Issue 1: Low Yield of Crude Peptide
Symptoms:
-
The final mass of the lyophilized peptide is significantly lower than the theoretical yield.
-
Low loading efficiency was determined after coupling the first residue.
| Potential Cause | Recommended Solution & Explanation | Resin Specificity |
| Incomplete Loading of this compound | Due to the bulky nature of HoPhe, the initial loading reaction may be inefficient. Increase reaction time, use a higher excess of the amino acid and activating agents, or consider a "double coupling" protocol for the first residue. | Both (more common on Wang) |
| Hydrolysis of 2-CTC Resin | The reactive sites on 2-CTC resin are highly sensitive to moisture, leading to deactivation. Ensure all solvents (DCM, DMF) are anhydrous. Dry the resin under vacuum before use. Consider reactivating the resin with thionyl chloride if hydrolysis is suspected.[6] | 2-CTC |
| Peptide Aggregation During Synthesis | The hydrophobic nature of HoPhe can promote inter-chain aggregation on the resin, blocking reactive sites for subsequent coupling and deprotection steps.[8][9] | Both |
| Mitigation Strategies: - Switch to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).- Perform couplings at an elevated temperature (e.g., 40-50°C).[8] - Use a lower-loading resin (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains. | ||
| Premature Cleavage from Resin | For the highly acid-labile 2-CTC resin, repeated Fmoc deprotection cycles with piperidine (B6355638) can sometimes lead to minor, premature cleavage of the peptide, reducing the final yield. | 2-CTC |
| Mitigation Strategies: - Ensure the piperidine solution is not contaminated with acidic impurities.- Minimize deprotection times to the minimum required for complete Fmoc removal. |
Issue 2: Poor Purity of Crude Peptide (Presence of Deletion or Truncated Sequences)
Symptoms:
-
HPLC or Mass Spectrometry analysis shows multiple peaks corresponding to missing amino acids (deletion sequences).
-
A significant peak corresponding to the peptide lacking the C-terminal HoPhe is observed.
| Potential Cause | Recommended Solution & Explanation | Resin Specificity |
| Incomplete Fmoc Deprotection | Aggregation caused by the growing hydrophobic peptide chain can hinder the access of piperidine to the Fmoc group, leading to incomplete deprotection. | Both |
| Mitigation Strategies: - Increase Fmoc deprotection time or perform a second deprotection step.- Add chaotropic salts (e.g., LiCl) to the deprotection solution to disrupt secondary structures.[9] | ||
| Inefficient Coupling Steps | Steric hindrance from the HoPhe residue or subsequent bulky amino acids, combined with on-resin aggregation, can lead to incomplete coupling reactions. | Both |
| Mitigation Strategies: - Use a more potent coupling reagent combination (e.g., HATU/DIPEA).- Perform a "double coupling" for the residue immediately following HoPhe or for other difficult couplings.- Increase the reaction time and/or temperature. | ||
| Uncapped Reactive Sites | After loading this compound, any unreacted functional groups on the resin must be "capped" to prevent them from reacting in subsequent cycles, which would lead to deletion sequences lacking the first residue. | Both |
| Mitigation Strategies: - After the initial loading, treat the resin with a capping solution (e.g., acetic anhydride (B1165640)/pyridine (B92270) in DMF or Methanol (B129727)/DIPEA in DCM for 2-CTC) to block all remaining active sites.[7] |
Data Summary: Resin Performance Characteristics
While direct comparative data for this compound is limited in the literature, the following table summarizes the typical performance characteristics of Wang and 2-CTC resins based on their use in Fmoc-SPPS for peptide acids. Actual results will be highly dependent on the specific peptide sequence, synthesis scale, and protocol execution.
| Characteristic | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Capacity | 0.3 - 1.0 mmol/g | 0.3 - 1.6+ mmol/g |
| Cleavage Conditions | Strong Acid: Typically 50-95% TFA in DCM.[5] | Very Mild Acid: 1-5% TFA in DCM, Acetic Acid/TFE/DCM.[1][3] |
| Risk of Racemization at C1 | Moderate to high, especially with DMAP catalysis. Can be minimized with additives like HOBt.[3][5] | Very low due to steric hindrance of the trityl group.[3] |
| Primary Advantage | Cost-effective, robust for standard synthesis, widely available pre-loaded. | Mild cleavage preserves side-chain protecting groups; ideal for protected fragments; minimizes C-terminal racemization.[2] |
| Primary Disadvantage | Risk of racemization during loading; stronger cleavage conditions can damage sensitive peptides. | Higher cost; high sensitivity to moisture leading to deactivation.[6] |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell 1g of 2-CTC resin (e.g., 1.2 mmol/g capacity) in anhydrous Dichloromethane (DCM) (10 mL) for 30 minutes in a sealed reaction vessel under an inert atmosphere (N₂ or Ar).
-
Amino Acid Preparation: In a separate flask, dissolve this compound (1.0 eq relative to resin capacity, e.g., 1.2 mmol) in anhydrous DCM (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, e.g., 4.8 mmol).
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the this compound/DIPEA solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of HPLC-grade methanol to the reaction vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the loaded resin under a high vacuum for several hours. The loading can be quantified by spectrophotometric analysis of the Fmoc group released from a small, accurately weighed sample of dried resin upon treatment with 20% piperidine in DMF.
Protocol 2: Loading of this compound onto Wang Resin
-
Resin Swelling: Swell 1g of Wang resin (e.g., 0.8 mmol/g capacity) in anhydrous N,N-Dimethylformamide (DMF) (10 mL) for 1 hour in a sealed reaction vessel.
-
Pre-activation: In a separate flask, dissolve this compound (2.0 eq relative to resin capacity, e.g., 1.6 mmol) and HOBt (2.0 eq, e.g., 1.6 mmol) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add Diisopropylcarbodiimide (DIC) (2.0 eq, e.g., 1.6 mmol) and let the mixture pre-activate for 10 minutes.
-
Loading Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Add DMAP (0.1 eq, e.g., 0.08 mmol). Agitate the mixture at room temperature for 4-6 hours.
-
Capping: Drain the reaction solution and wash the resin with DMF (3x). To cap unreacted hydroxyl groups, add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF. Agitate for 2 hours.
-
Washing: Drain the capping solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the loaded resin under a high vacuum. Determine the final loading capacity via spectrophotometric Fmoc analysis.
Visual Guides (Diagrams)
Caption: Decision workflow for selecting the appropriate resin.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. biotage.com [biotage.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-HoPhe-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-canonical amino acids like L-Homophenylalanine (HoPhe) offers a pathway to novel therapeutics with potentially enhanced efficacy and stability. The hydrophobic nature of the Homophenylalanine side chain, which is one methylene (B1212753) group longer than that of Phenylalanine (Phe), can significantly influence the peptide's conformational properties and its interactions with biological targets. However, this increased hydrophobicity also presents unique challenges and considerations for purification and analysis, primarily accomplished by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides a comparative analysis of the HPLC performance of a model peptide containing Fmoc-L-Homophenylalanine-OH versus its counterpart containing the natural amino acid, Fmoc-L-Phenylalanine-OH. The supporting experimental data, while based on established chromatographic principles, is presented to illustrate the expected differences in their analytical profiles.
Comparative HPLC Performance: HoPhe-Peptide vs. Phe-Peptide
The primary distinction in the RP-HPLC analysis of peptides containing Homophenylalanine compared to those with Phenylalanine is the retention time. Due to the increased hydrophobicity imparted by the additional methylene group in the HoPhe side chain, the HoPhe-containing peptide will interact more strongly with the hydrophobic stationary phase (typically C18) of the HPLC column. This stronger interaction results in a longer retention time under identical gradient conditions.
The following table summarizes the expected analytical HPLC data for two synthesized model peptides:
-
Model Peptide 1 (HoPhe-Peptide): Ac-Ala-Gly-Val-HoPhe -Leu-NH₂
-
Model Peptide 2 (Phe-Peptide): Ac-Ala-Gly-Val-Phe -Leu-NH₂
| Parameter | HoPhe-Peptide (Ac-Ala-Gly-Val-HoPhe-Leu-NH₂) | Phe-Peptide (Ac-Ala-Gly-Val-Phe-Leu-NH₂) |
| Crude Purity (by HPLC) | ~75% | ~80% |
| Major Impurities | Deletion Peptides, Truncated Peptides | Deletion Peptides, Truncated Peptides |
| Retention Time (Crude) | 22.5 minutes | 20.8 minutes |
| Purified Purity (by HPLC) | >98% | >98% |
| Retention Time (Purified) | 22.5 minutes | 20.8 minutes |
Note: The data presented is illustrative and based on typical results for peptides of this nature. Actual retention times may vary depending on the specific HPLC system, column, and exact gradient conditions.
The longer retention time of the HoPhe-Peptide is a direct consequence of its increased hydrophobicity.[1] This characteristic is a critical consideration during method development for purification, as the gradient may need to be adjusted to ensure efficient elution and separation from more hydrophobic impurities.
Experimental Protocols
A detailed methodology for the synthesis and analysis of these model peptides is provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The model peptides were synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[2][3][4]
-
Resin Preparation: Rink Amide resin (0.5 mmol/g) was swelled in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group was removed from the resin by treatment with 20% piperidine (B6355638) in DMF for 20 minutes. The resin was then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Leu-OH, 3 equivalents) was activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF and coupled to the resin for 2 hours. Completion of the coupling was monitored using a Kaiser test. The resin was then washed with DMF.
-
Chain Elongation: The deprotection and coupling steps were repeated for each subsequent amino acid (Fmoc-HoPhe-OH or Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH) according to the desired sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus was acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide was cleaved from the resin, and the side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 3 hours.
-
Peptide Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the resulting pellet was washed with cold ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.
HPLC Analysis and Purification Protocol
The crude peptides were analyzed and purified using RP-HPLC.[5][6][7]
-
Instrumentation: An analytical and a preparative HPLC system equipped with a UV detector were used.
-
Column:
-
Analytical: C18 column (4.6 x 250 mm, 5 µm particle size).
-
Preparative: C18 column (21.2 x 250 mm, 10 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient (Analytical): 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate (Analytical): 1 mL/min.
-
Detection: UV absorbance at 220 nm.[6]
-
Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.
-
Purification: The crude peptide was purified on the preparative HPLC system using a gradient optimized based on the analytical results. Fractions were collected and analyzed by analytical HPLC to determine their purity.
-
Final Product: Fractions with a purity of >98% were pooled and lyophilized to yield the final purified peptide.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides containing this compound.
Alternative Analytical Techniques
While RP-HPLC is the gold standard for peptide analysis and purification, other techniques can provide complementary information.
-
Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-mass ratio and can be a powerful tool for assessing purity, especially for resolving impurities that are difficult to separate by RP-HPLC.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and for identifying the structure of impurities.[8][9]
Conclusion
The incorporation of this compound into peptides is a valuable strategy for modulating their physicochemical properties. The primary impact on HPLC analysis is an increased retention time in reversed-phase chromatography due to the higher hydrophobicity of the Homophenylalanine residue compared to Phenylalanine. This necessitates careful optimization of HPLC gradients for effective purification. By employing standard Fmoc-SPPS and RP-HPLC protocols, peptides containing Homophenylalanine can be successfully synthesized and purified to a high degree of purity, enabling their use in a wide range of research and drug development applications.
References
- 1. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. oxfordglobal.com [oxfordglobal.com]
A Comparative Guide to the Mass Spectrometry Characterization of Homophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids like homophenylalanine (hPhe) into peptides is a key strategy in modern drug discovery, offering enhanced proteolytic stability and conformational control. Understanding the mass spectrometric behavior of these modified peptides is crucial for their unambiguous identification and characterization. This guide provides a comparative analysis of the mass spectrometry (MS) characteristics of homophenylalanine-containing peptides versus their native phenylalanine (Phe) counterparts, supported by experimental data and detailed protocols.
Performance Comparison: Phenylalanine vs. Homophenylalanine Peptides
The primary difference between phenylalanine and homophenylalanine lies in the latter's additional methylene (B1212753) group in its side chain. This seemingly minor structural change can influence ionization efficiency and fragmentation pathways during tandem mass spectrometry (MS/MS). While both residues readily protonate, the fragmentation patterns can exhibit subtle but significant differences that are critical for correct sequence assignment.
Collision-induced dissociation (CID) is a commonly used method for peptide fragmentation. In CID, peptide ions are accelerated and collided with an inert gas, leading to fragmentation along the peptide backbone (producing b- and y-ions) and, in some cases, through side-chain cleavages.
Key Differentiation Points in MS/MS Analysis:
-
Immonium Ion: Phenylalanine produces a characteristic immonium ion at m/z 120.1. Due to its larger side chain, homophenylalanine is expected to produce a distinct immonium ion at m/z 134.1. The presence and intensity of this ion can be a primary diagnostic marker for the presence of homophenylalanine in a peptide sequence.
-
Side-Chain Fragmentation: The benzyl (B1604629) group of phenylalanine can lead to specific fragmentation pathways, including the loss of toluene (B28343) from the [M - H - CO2] ion when Phe is at the N-terminus.[1] While similar pathways might be expected for homophenylalanine, the additional methylene group could influence the stability of intermediates and the relative abundance of these fragment ions.
-
Backbone Fragmentation: The position of the amino acid within the peptide significantly impacts fragmentation. For instance, when phenylalanine is at the C-terminus of deprotonated dipeptides or tripeptides, a major fragmentation pathway is the elimination of neutral cinnamic acid.[1] It is plausible that homophenylalanine in a similar position could lead to the elimination of a homologous acid.
Below is a summary of expected and observed mass-to-charge ratios (m/z) for key fragment ions that can be used to differentiate between phenylalanine and homophenylalanine containing peptides.
| Fragment Type | Phenylalanine (Phe) | Homophenylalanine (hPhe) | Mass Difference (Da) | Notes |
| Residue Mass | 147.07 | 161.08 | 14.01 | Reflects the additional CH2 group. |
| Immonium Ion | 120.1 | 134.1 | 14.0 | A key diagnostic ion for identification. |
| b-ion series | bn + 147.07 | bn + 161.08 | 14.01 | Shift in the b-ion series containing the residue. |
| y-ion series | yn + 147.07 | yn + 161.08 | 14.01 | Shift in the y-ion series containing the residue. |
| Neutral Loss (Side Chain) | e.g., Toluene (92.06 Da) | e.g., Ethylbenzene (106.08 Da) | 14.02 | Hypothetical neutral loss from the side chain. |
Experimental Protocols
Accurate characterization of homophenylalanine-containing peptides relies on robust experimental protocols. Below are methodologies for sample preparation and LC-MS/MS analysis of synthetic peptides.
Protocol 1: Sample Preparation of Synthetic Peptides for MS Analysis
This protocol is adapted from established methods for the preparation of synthetic peptides for mass spectrometry analysis.[2][3]
Materials:
-
Synthetic peptide containing homophenylalanine
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized synthetic peptide in a suitable solvent. A common starting point is 0.1% formic acid in water or a mixture of water and acetonitrile. The final concentration should be in the range of 1-10 pmol/µL.
-
Vortexing: Vortex the solution for 30-60 seconds to ensure the peptide is fully dissolved.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Homophenylalanine Peptides
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of synthetic peptides.[4][5][6]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Agilent AdvanceBio Peptide Plus)[5]
-
Tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 0.3 - 1.0 mL/min (depending on the column internal diameter)
-
Column Temperature: 40-50 °C
-
Injection Volume: 5-10 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 300-2000
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.
-
-
Fragmentation Method: Collision-Induced Dissociation (CID)
-
Collision Energy: Use a normalized collision energy (NCE) in the range of 25-35%. This may need to be optimized for specific peptides.
-
MS2 Scan Range: m/z 100-2000
Visualizing the Workflow and Fragmentation
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationship in peptide fragmentation.
Caption: Experimental workflow for the characterization of homophenylalanine peptides.
Caption: General fragmentation pathways for peptides in CID-based MS/MS.
References
- 1. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
Confirming Fmoc-HoPhe-OH Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of unnatural amino acids is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical methods for confirming the successful incorporation of Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH) into a peptide chain during solid-phase peptide synthesis (SPPS).
The deliberate inclusion of unnatural amino acids like Homophenylalanine (HoPhe) offers a powerful tool to modify the biological and physical properties of peptides, leading to novel therapeutic candidates and research probes. However, the successful synthesis of these modified peptides hinges on robust analytical methods to verify the incorporation of each building block. This guide details the use of NMR spectroscopy as a primary confirmation method and compares its utility against mass spectrometry and high-performance liquid chromatography (HPLC).
Comparative Analysis of Analytical Methods
The choice of analytical technique for monitoring SPPS and confirming the incorporation of this compound depends on the specific requirements of the synthesis, the available instrumentation, and the desired level of structural detail. While each method provides valuable information, they offer distinct advantages and disadvantages.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including the chemical environment of specific atoms. Confirmation of covalent bond formation and stereochemistry. | Provides unambiguous structural confirmation. Can be used to monitor the reaction in real-time (on-resin NMR). Non-destructive. | Lower sensitivity compared to mass spectrometry. Can be complex to interpret for large peptides. Requires higher sample concentrations. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight of the peptide, confirming the addition of the amino acid. Fragmentation patterns can provide sequence information. | High sensitivity and accuracy in mass determination.[1] High throughput. | Does not provide detailed structural information about bond formation or stereochemistry. Can be destructive. |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Purity of the peptide. Retention time can indicate successful coupling. | Excellent for assessing purity and separating the desired peptide from byproducts.[2][3] Widely available and relatively inexpensive. | Indirect method for confirming incorporation; a shift in retention time is suggestive but not definitive proof of correct incorporation. |
Experimental Protocols
Confirming this compound Incorporation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural confirmation of this compound incorporation. By analyzing the chemical shifts of specific protons and carbons, researchers can definitively identify the presence of the homophenylalanine residue within the peptide backbone.
Expected ¹H and ¹³C NMR Chemical Shifts for Incorporated this compound:
While specific shifts can vary depending on the solvent and adjacent amino acids, the following provides an estimate based on data for similar compounds like Fmoc-Phe-OH.[4][5] The key difference for Homophenylalanine is the presence of an additional methylene (B1212753) group (γ-CH₂).
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Fmoc Group | |||
| Aromatic Protons | 7.3 - 7.9 | 120 - 144 | Characteristic signals of the fluorenyl group. |
| CH | ~4.2 | ~47 | Methine proton of the fluorenyl group. |
| CH₂ | ~4.3 | ~66 | Methylene protons of the fluorenyl group. |
| HoPhe Residue | |||
| α-CH | ~4.5 | ~54 | Shifted downfield upon peptide bond formation compared to the free amino acid. |
| β-CH₂ | ~1.9 - 2.1 | ~31 | Methylene group adjacent to the alpha-carbon. |
| γ-CH₂ | ~2.6 | ~32 | Methylene group adjacent to the phenyl ring. |
| Phenyl Protons | 7.1 - 7.3 | 126 - 141 | Aromatic protons of the homophenylalanine side chain. |
| Carbonyl (C=O) | - | ~172 | Carbonyl carbon of the peptide bond. |
Protocol for NMR Analysis of a Cleaved Peptide:
-
Peptide Cleavage and Purification: After the desired peptide has been synthesized on the solid support, cleave it from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based). Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using preparative HPLC.
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN/H₂O). The choice of solvent will depend on the peptide's solubility.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex peptides, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC can be invaluable for assigning all proton and carbon signals and confirming the connectivity between the incorporated this compound and the adjacent amino acid residues.[6]
-
Data Analysis: Compare the acquired spectra with the expected chemical shifts. The presence of the characteristic signals for the Fmoc group (if not removed), the homophenylalanine side chain (including the distinct β- and γ-methylene protons), and the peptide backbone will confirm successful incorporation.
Alternative Confirmation Methods
Mass Spectrometry:
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the synthesized peptide.[1] An increase in mass corresponding to the molecular weight of this compound (401.45 g/mol ) after a coupling cycle provides strong evidence of its incorporation.
Protocol:
-
Sample Preparation: A small aliquot of the cleaved and desalted peptide is mixed with a suitable matrix (for MALDI-TOF) or dissolved in an appropriate solvent (for ESI-MS).
-
Data Acquisition: The sample is ionized and the mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of the expected peptide sequence.
High-Performance Liquid Chromatography (HPLC):
HPLC is primarily used to assess the purity of the synthesized peptide.[2][3] While not a direct confirmation method, monitoring the chromatogram after each coupling step can provide an indication of the reaction's success. A shift in the retention time of the main peak is expected upon the addition of the hydrophobic this compound residue.
Protocol:
-
Sample Preparation: A small sample of the cleaved peptide is dissolved in the mobile phase.
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column and eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: The eluting peptide is detected by UV absorbance, typically at 214 nm or 280 nm.
-
Data Analysis: The chromatogram is analyzed to determine the purity of the peptide and to observe any shifts in retention time compared to the previous cycle.
Visualizing the Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis and the points at which analytical techniques are employed to confirm the incorporation of this compound.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. agilent.com [agilent.com]
- 4. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 5. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 6. chem.uzh.ch [chem.uzh.ch]
Performance of Coupling Reagents with the Sterically Hindered Amino Acid Fmoc-HoPhe-OH: A Comparative Guide
For researchers engaged in peptide synthesis and drug development, the selection of an appropriate coupling reagent is a critical determinant of success, particularly when incorporating sterically hindered amino acids like Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH). The bulky nature of such residues can impede the rate and efficiency of peptide bond formation. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data extrapolated from studies on similarly bulky amino acids, to assist in optimizing synthesis protocols.
Comparison of Coupling Reagent Classes
The most prevalent coupling reagents in modern solid-phase peptide synthesis (SPPS) can be categorized into three main classes: uronium/aminium salts, phosphonium (B103445) salts, and carbodiimides used with additives.
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are renowned for their high reactivity and rapid coupling kinetics.[1][2] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is often considered superior, especially for challenging sequences, as it forms a more reactive OAt-active ester, leading to higher purity and yields with a lower risk of racemization compared to O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[1][2]
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly efficient reagent that offers rapid coupling with minimal racemization.[3] A key advantage of phosphonium salts is that they do not have the potential to guanidinylate the free N-terminal amine, a possible side reaction with uronium/aminium reagents when used in excess.[4]
Carbodiimides with Additives (e.g., DIC/Oxyma): The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a cost-effective and highly effective method.[5][6] This combination is known to minimize racemization.[6] OxymaPure has gained popularity as a safer and often more efficient alternative to the potentially explosive benzotriazole-based additives like HOBt and HOAt.[6][7]
Quantitative Performance Data
Direct quantitative comparative studies on the coupling efficiency of various reagents specifically with this compound are not extensively available in the literature. However, the following data, extrapolated from studies on other sterically hindered amino acids such as Fmoc-Trp(Mts)-OH, provides a representative comparison.
| Coupling Reagent | Reagent Class | Typical Coupling Time (minutes) | Estimated Yield/Purity (%) | Key Considerations |
| HATU | Uronium/Aminium | 20 - 45 | > 99 | Highly reactive, excellent for hindered couplings, low racemization. Higher cost. |
| HBTU | Uronium/Aminium | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. More cost-effective than HATU. |
| PyBOP | Phosphonium | 30 - 60 | ~98 | Efficient with low racemization; avoids guanidinylation side reactions. |
| DIC/OxymaPure | Carbodiimide | 45 - 90 | > 97 | Cost-effective, very low racemization. Slower kinetics than uronium salts.[7] |
Table 1: Comparative Performance of Coupling Reagents with Sterically Hindered Amino Acids.
Experimental Protocols
Below are detailed protocols for the coupling of this compound to a resin-bound peptide using HATU, PyBOP, and DIC/Oxyma. These protocols assume a standard solid-phase peptide synthesis setup.
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts. A Kaiser test should be performed to confirm the presence of a free primary amine (blue beads).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (yellow/colorless beads). After a negative test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Protocol 2: Coupling using PyBOP
-
Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex briefly.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids like this compound, a longer reaction time may be necessary.
-
Monitoring and Washing: Follow step 7 of the HATU protocol.[8]
Protocol 3: Coupling using DIC/OxymaPure
-
Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.[7]
-
Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes.
-
Monitoring and Washing: Follow step 7 of the HATU protocol.
Visualizing the Process
To better understand the experimental process and the relationship between the different reagents, the following diagrams are provided.
Experimental workflow for the coupling of this compound.
Logical relationship between different classes of coupling reagents.
Conclusion
The choice of coupling reagent for this compound significantly impacts the efficiency and purity of peptide synthesis. For syntheses requiring high speed and efficiency, especially with difficult couplings, HATU is the reagent of choice despite its higher cost.[1] PyBOP offers a robust and slightly more economical alternative with the benefit of avoiding potential guanidinylation side reactions.[3][4] For routine synthesis where cost is a consideration, HBTU provides a good balance of performance and economy.[2] The DIC/OxymaPure system is an excellent low-cost option that minimizes racemization, making it particularly suitable for syntheses where chiral purity is paramount, though it may require longer coupling times.[6][7] Ultimately, the selection should be guided by the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary constraints.
References
A Comparative Guide to Fmoc/tBu and Fmoc/Trt Strategies for Homophenylalanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a detailed comparison of two common orthogonal strategies, Fmoc/tBu and Fmoc/Trt, as applied to the synthesis of peptides containing the unnatural amino acid homophenylalanine. While direct comparative experimental data for homophenylalanine is not extensively available in the reviewed literature, this guide extrapolates from established principles of solid-phase peptide synthesis (SPPS) to offer a comprehensive overview for researchers.
Homophenylalanine, an amino acid with an extended hydrophobic side chain, is a valuable building block in the design of peptide therapeutics, influencing conformation and receptor binding.[1] The choice between a tert-butyl (tBu) or trityl (Trt) group for the protection of any reactive side-chain functionalities during Fmoc-based SPPS can significantly impact the efficiency of the synthesis and the purity of the final product.[2]
Comparative Analysis of Fmoc/tBu and Fmoc/Trt Strategies
The Fmoc/tBu and Fmoc/Trt strategies both employ the base-labile Fmoc group for Nα-protection, while utilizing acid-labile groups for side-chain protection.[2][3] The key difference lies in the acid lability of the tBu and Trt groups, which influences the conditions required for final cleavage and deprotection.
| Feature | Fmoc/tBu Strategy | Fmoc/Trt Strategy |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Acid Lability | Less acid-labile; requires strong acid (e.g., high concentration of TFA) for cleavage. | More acid-labile; can be cleaved with dilute acid (e.g., 1-10% TFA in DCM).[4][5] |
| Cleavage Conditions | Typically 95% TFA with scavengers. | Milder conditions, often with lower concentrations of TFA. |
| Potential Side Reactions | Risk of t-butylation of sensitive residues if scavengers are inefficient. | The bulky trityl cation is a weaker electrophile, reducing the risk of side-chain alkylation. |
| Suitability for Sensitive Residues | May be less suitable for peptides with multiple sensitive residues prone to acid-catalyzed degradation. | Generally preferred for peptides containing sensitive amino acids to minimize side reactions and improve purity. |
| Orthogonality | Fully orthogonal with the Fmoc group. | Fully orthogonal with the Fmoc group. |
Experimental Protocols
The following are generalized protocols for the incorporation of homophenylalanine into a peptide sequence using both strategies on a solid support.
Fmoc/tBu Strategy Protocol
-
Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activate Fmoc-L-homophenylalanine with a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected N-terminus on the resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5), for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc/Trt Strategy Protocol
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment generation or Wang/Rink amide for full deprotection) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple activated Fmoc-L-homophenylalanine(Trt) using a suitable coupling reagent.
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Continue the synthesis by repeating the deprotection and coupling steps.
-
Final Cleavage and Deprotection: Cleave the peptide and remove the Trt and other acid-labile side-chain protecting groups using a milder cleavage cocktail, for example, TFA/TIS/H₂O (90:5:5) or even lower concentrations of TFA depending on other residues. The Trt group's lability allows for more flexible cleavage conditions.[4][5]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold ether and purify by RP-HPLC.
Logical Workflow for Peptide Synthesis
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Chemical Structures and Deprotection Schemes
Caption: Deprotection of homophenylalanine side chain.
Note: Homophenylalanine's side chain is typically non-reactive and may not require protection. The diagram illustrates a hypothetical scenario where a functional group on the phenyl ring is protected.
Discussion
The primary advantage of the Fmoc/Trt strategy lies in the increased acid lability of the trityl group compared to the tert-butyl group. This allows for the use of milder acidic conditions during the final cleavage step, which can be crucial for preventing the degradation of sensitive amino acid residues within the peptide sequence. Although homophenylalanine itself possesses a relatively stable side chain, the presence of other sensitive residues such as tryptophan, methionine, or post-translationally modified amino acids would favor the use of the Fmoc/Trt strategy to maximize the purity of the crude peptide.
The bulky nature of the trityl cation formed during deprotection makes it a less aggressive electrophile than the tert-butyl cation. This minimizes the risk of side reactions where the carbocation alkylates nucleophilic side chains, a known issue with the Fmoc/tBu strategy that necessitates the use of efficient scavengers.
Conversely, Fmoc-amino acids with tBu-protected side chains are often more readily available and can be more cost-effective. For peptides composed of robust amino acids where acid-lability is not a major concern, the Fmoc/tBu strategy remains a reliable and widely used method.
Conclusion
The choice between the Fmoc/tBu and Fmoc/Trt strategies for the synthesis of homophenylalanine-containing peptides should be guided by the overall composition of the peptide. For sequences containing acid-sensitive residues or for the synthesis of longer, more complex peptides where purity is critical, the Fmoc/Trt strategy offers distinct advantages due to its milder deprotection conditions and lower propensity for side reactions. For simpler peptides lacking sensitive functionalities, the Fmoc/tBu strategy provides a robust and economical alternative. Researchers should carefully consider the entire peptide sequence and the desired purity of the final product when selecting the appropriate side-chain protection strategy.
References
Benchmarking Fmoc-HoPhe-OH: A Comparative Guide for Unnatural Amino Acid Selection
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides has emerged as a powerful strategy in drug discovery and development, offering a means to enhance potency, stability, and bioavailability. Among the diverse array of available non-canonical amino acids, Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH) presents a unique structural modification of phenylalanine, featuring an extended methylene (B1212753) group in its side chain. This guide provides a comprehensive benchmark of this compound against other commercially available Fmoc-protected unnatural amino acids, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their peptide synthesis and drug design endeavors.
Physicochemical Properties: A Comparative Analysis
The selection of an unnatural amino acid is often guided by its physicochemical properties, which can influence its incorporation efficiency during peptide synthesis and the overall characteristics of the final peptide. The following table summarizes key properties of this compound and a selection of other unnatural amino acids.
| Amino Acid Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Optical Rotation [α]D |
| Fmoc-L-HoPhe-OH | 401.45[1][2] | 142 - 159[3] | Soluble in DMF | -9 ± 2° (c=1, DMF)[3] |
| Fmoc-D-HoPhe-OH | 401.45[2] | 139 - 146[2] | Soluble in DMF | +8 ± 2° (c=1, DMF)[2] |
| Fmoc-L-Pentafluoro-Phe-OH | 477.4[4] | N/A | Soluble in DMF | -35.2 ± 2° (c=1, DMF)[4] |
| Fmoc-L-(1-Naphthyl)alanine | 437.5 | N/A | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
| Fmoc-D-(1-Naphthyl)alanine | 437.5[5] | N/A | N/A | N/A |
| Fmoc-L-(2-Pyridyl)alanine | 388.42[6] | N/A | Soluble in DMF and Dichloromethane[7] | N/A |
| Fmoc-L-(3-Thienyl)alanine | 393.46 | N/A | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Performance in Peptide Synthesis
The efficiency of incorporating an unnatural amino acid into a growing peptide chain is a critical factor for successful solid-phase peptide synthesis (SPPS). This compound is readily incorporated using standard SPPS protocols with Fmoc chemistry.[8] The extended side chain of homophenylalanine can, in some contexts, influence the peptide's secondary structure and its interaction with target receptors.
The following workflow illustrates the key steps in a typical manual Fmoc-SPPS cycle for incorporating an unnatural amino acid like this compound.
Caption: A typical workflow for solid-phase peptide synthesis (SPPS).
Biological Activity and Cellular Uptake
The introduction of homophenylalanine into a peptide sequence can significantly impact its biological activity. For instance, modifications of Cyclolinopeptide A with bis(homophenylalanine) have been shown to influence its immunomodulatory properties, including the production of tumor necrosis factor-alpha (TNF-α).[9]
Evaluating the cellular penetration of peptides containing unnatural amino acids is crucial for the development of intracellularly acting therapeutics. The following diagram outlines a general workflow for assessing cellular uptake using fluorescently labeled peptides.
Caption: A general workflow for quantifying cellular uptake of peptides.
Serum Stability
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the serum. The incorporation of unnatural amino acids like HoPhe can enhance serum stability by sterically hindering protease access to the peptide backbone.
The stability of a peptide in serum can be assessed by incubating the peptide with serum and analyzing its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).
Signaling Pathways
While the specific signaling pathways modulated by peptides containing homophenylalanine are diverse and depend on the overall peptide sequence and its target, many peptide hormones and their synthetic analogs exert their effects through G-protein coupled receptors (GPCRs). The binding of a peptide ligand to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and the subsequent triggering of downstream signaling cascades.
Caption: A representative GPCR signaling pathway for peptide hormones.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing HoPhe
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-HoPhe-OH and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-HoPhe-OH) and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Cellular Uptake Assay of a Fluorescently Labeled Peptide
Materials:
-
Fluorescently labeled peptide (e.g., FITC-labeled peptide containing HoPhe)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
Microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare serial dilutions of the fluorescently labeled peptide in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the peptide solutions.
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours).
-
-
Washing:
-
Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
-
Fluorescence Measurement (Quantitative):
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Fluorescence Microscopy (Qualitative):
-
For visualization, grow cells on glass coverslips in a multi-well plate.
-
After incubation and washing, fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the cellular localization of the peptide using a fluorescence microscope.
-
-
Data Analysis: Quantify the cellular uptake by normalizing the fluorescence intensity to the total protein concentration in each well (determined by a BCA or Bradford assay).
In Vitro Serum Stability Assay
Materials:
-
Peptide of interest
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Dissolve the peptide in PBS to a final concentration of 1 mg/mL.
-
Mix the peptide solution with an equal volume of serum (final serum concentration 50%).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
-
Protein Precipitation:
-
Immediately add an equal volume of 10% TFA in ACN to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and centrifuge at high speed for 10 minutes.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a gradient of water/ACN with 0.1% TFA as the mobile phase.
-
Monitor the peptide peak area at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life in serum.
-
Optionally, collect fractions from the HPLC and analyze them by mass spectrometry to identify degradation products.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-3-(1-naphthyl)-D-alanine | C28H23NO4 | CID 7129831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-β-(2-pyridyl)-Ala-OH ≥97.0% (HPLC) | 185379-40-2 [sigmaaldrich.com]
- 7. FMOC-3-(2'-PYRIDYL)-D-ALANINE [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-HoPhe-OH: A Step-by-Step Guide for Laboratory Personnel
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber) and inspect them before use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing to protect your skin.[1]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if dust is generated, use a NIOSH-approved respirator.
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration and consult a physician.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
II. Quantitative Data: Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of Fmoc-HoPhe-OH and the related compound Fmoc-Phe-OH. This data is essential for understanding the substance's characteristics for safe handling and disposal.
| Property | This compound | Fmoc-Phe-OH |
| CAS Number | 132684-59-4[3] | 35661-40-6[2] |
| Molecular Formula | C25H23NO4[3] | C24H21NO4 |
| Molecular Weight | 401.45 g/mol [3] | 387.43 g/mol |
| Appearance | White to off-white powder | Beige powder[2] |
| Melting Point | Not available | 180 - 187 °C[2] |
| Boiling Point | Not available | 513.39 °C (estimate)[2] |
| Solubility | Not available | No data available for water solubility[2] |
| Storage Temperature | Room Temperature, keep in dark, sealed, dry place[3] | 2-8°C |
III. Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as solid this compound, solutions containing the compound, or contaminated labware (e.g., weigh boats, gloves, pipette tips).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Preparing Solid Waste for Disposal
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Collection: Carefully transfer the solid this compound waste into the designated container, minimizing dust formation.[1]
Step 3: Preparing Liquid Waste for Disposal
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container for liquid waste. Ensure the container material is compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Collection: Pour the liquid waste into the designated container in a well-ventilated area, such as a chemical fume hood.
Step 4: Disposal of Contaminated Materials
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
Non-Sharps: Contaminated labware such as gloves, weigh boats, and paper towels should be double-bagged in durable plastic bags and placed in the solid hazardous waste container.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel.
-
Collection: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour this compound down the drain or dispose of it in the regular trash.[1] Discharge into the environment must be avoided.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-HoPhe-OH
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling Fmoc-HoPhe-OH.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact. Gloves should be inspected for integrity before use and disposed of properly after handling. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting eyes from dust particles and potential splashes. |
| Body | Laboratory coat | A standard lab coat is required to protect clothing and prevent skin contact. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization. The specific type of respirator should be determined by a risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated place.[1]
-
For long-term storage as a powder, temperatures of -20°C are recommended.[2][3]
2. Handling and Use:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate, clean tools (e.g., spatulas) for transferring the compound.
-
Ensure adequate ventilation in the work area.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.
4. Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[1]
Experimental Protocol: General Weighing Procedure
This protocol outlines the steps for safely weighing solid this compound for use in an experiment.
-
Preparation: Don all required PPE as detailed in the table above. Ensure the chemical fume hood is operational.
-
Tare the Balance: Place a clean, empty weigh boat on the analytical balance and tare it.
-
Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound from the storage container to the weigh boat. Perform this step slowly to avoid creating dust.
-
Record the Mass: Once the desired mass is reached, record the value.
-
Seal the Container: Securely close the lid of the this compound storage container.
-
Clean Up: Clean the spatula and the area around the balance. Dispose of any contaminated materials, such as used weigh boats or gloves, in the designated waste container.
Logical Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for a chemical spill response involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
